molecular formula C14H10N2O2 B230781 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol CAS No. 18233-24-4

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B230781
CAS No.: 18233-24-4
M. Wt: 238.24 g/mol
InChI Key: AXKJOWVRUHGNBD-UHFFFAOYSA-N
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Description

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is a chemical scaffold of significant interest in medicinal chemistry and materials science due to its 1,3,4-oxadiazole core. The 1,3,4-oxadiazole moiety is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Researchers utilize this heterocyclic system in the design and synthesis of novel compounds for investigating antibacterial agents, with some derivatives showing potential by acting as inhibitors of the bacterial enzyme peptide deformylase (PDF) . Furthermore, the structural framework is explored in developing potential therapeutics for neurodegenerative diseases, as certain 1,3,4-oxadiazole derivatives exhibit inhibitory activity against monoamine oxidase B (MAO-B), a key target in Parkinson's disease treatment . Beyond biomedical applications, the 1,3,4-oxadiazole ring system is also a valuable component in the development of advanced materials, finding use as photosensitizers and in the construction of organic light-emitting diodes (OLEDs) due to its electron-conducting properties . This compound serves as a versatile building block for researchers aiming to create new chemical entities for probing biological mechanisms or developing new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKJOWVRUHGNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419396
Record name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18233-24-4
Record name 18233-24-4
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Record name 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
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Record name 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
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Foundational & Exploratory

Synthesis and Characterization of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol. This molecule serves as a valuable scaffold, integrating the stable oxadiazole core with a phenyl substituent and a reactive phenolic hydroxyl group, opening avenues for further functionalization in drug discovery programs. We will move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen protocols, ensuring a reproducible and scalable synthesis. This document is intended for professionals in chemical research and drug development, offering both a practical protocol and a deeper understanding of the synthetic strategy.

Strategic Approach: Retrosynthesis and Mechanistic Considerations

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For 2,5-disubstituted 1,3,4-oxadiazoles, the most robust and widely adopted strategy involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. This approach offers high yields and utilizes readily available starting materials.

Our retrosynthetic disconnection of the target molecule focuses on the C-O and C-N bonds within the oxadiazole ring. This leads back to a key linear precursor, N-benzoyl-2-hydroxybenzohydrazide, which itself can be constructed from two primary building blocks: 2-hydroxybenzohydrazide and benzoyl chloride. The 2-hydroxybenzohydrazide is readily accessible from the common starting material, methyl salicylate, and hydrazine hydrate.[2][3] This multi-step pathway is chosen for its reliability and the purity of the intermediates that can be isolated at each stage, which is critical for the success of the final cyclization step.

G Target This compound Intermediate2 N-Benzoyl-2-hydroxybenzohydrazide Target->Intermediate2 Cyclodehydration (POCl₃) Intermediate1 2-Hydroxybenzohydrazide Intermediate2->Intermediate1 Acylation Reagent1 Benzoyl Chloride Intermediate2->Reagent1 Acylation StartingMaterial1 Methyl Salicylate Intermediate1->StartingMaterial1 Hydrazinolysis Reagent2 Hydrazine Hydrate Intermediate1->Reagent2 Hydrazinolysis G cluster_workflow Characterization Workflow Start Purified Solid Product MP Melting Point (Purity Check) Start->MP MS Mass Spectrometry (Molecular Weight) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Confirmed Structure Confirmed MP->Confirmed MS->Confirmed IR->Confirmed NMR->Confirmed

Sources

A Comprehensive Technical Guide to 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure, valued as a bioisostere for amide and ester groups, which often imparts favorable metabolic stability and pharmacokinetic properties.[1] This document details robust synthetic protocols, explores the underlying reaction mechanisms, and presents a thorough characterization of the title compound through spectroscopic and crystallographic data. Furthermore, it offers insights into its potential applications, particularly in the realm of drug discovery, grounded in the established biological activities of related oxadiazole derivatives.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are a cornerstone in pharmaceutical chemistry, featuring in a wide array of therapeutic agents due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The stability of the oxadiazole ring and its ability to participate in hydrogen bonding and π-stacking interactions make it an attractive scaffold for designing novel bioactive molecules.[4]

The title compound, this compound, uniquely combines three key pharmacophoric features:

  • The 1,3,4-Oxadiazole Core: Provides a rigid, planar linker and acts as a bioisostere, enhancing drug-like properties.

  • The Phenyl Substituent (at C5): Modulates electronic properties and allows for lipophilic interactions within biological targets.

  • The 2-Hydroxyphenyl (Phenol) Moiety (at C2): Introduces a critical hydrogen bond donor and acceptor group, which can be pivotal for receptor binding. It also serves as a handle for further chemical modification or as a potential site for metabolic conjugation.

This guide aims to serve as a foundational resource for researchers working with or considering this versatile molecule.

Synthesis and Mechanistic Insights

The most prevalent and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the direct condensation of an acid hydrazide with a carboxylic acid.[5]

Primary Synthetic Pathway

The synthesis of this compound is efficiently achieved by the reaction of 2-hydroxybenzohydrazide with benzoic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[5]

G A 2-Hydroxybenzohydrazide E Intermediate: N-benzoyl-2-hydroxybenzohydrazide A->E + B Benzoic Acid B->E C Phosphorus Oxychloride (POCl₃) F Intramolecular Cyclodehydration C->F Dehydrating Agent D Reflux D->F E->F in situ formation G This compound F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: General workflow for the synthesis of the title compound.

Mechanistic Rationale

Expertise in Action: The choice of phosphorus oxychloride (POCl₃) is critical and serves a specific mechanistic purpose. The reaction proceeds via an initial N-acylation of 2-hydroxybenzohydrazide by benzoic acid (often activated in situ or performed as a separate step) to form an N,N'-diacylhydrazine intermediate. This intermediate exists in tautomeric equilibrium. POCl₃ acts as a powerful dehydrating agent by reacting with the hydroxyl group of the enol tautomer, converting it into an excellent leaving group. This facilitates a subsequent intramolecular nucleophilic attack by the other amide oxygen, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring. This method is often preferred due to its high yields and relatively clean reaction profile.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties is essential for any application, from designing biological assays to formulating materials.

General Properties
PropertyValueSource
CAS Number 18233-24-4[7]
Molecular Formula C₁₄H₁₀N₂O₂[7]
Molecular Weight 238.24 g/mol Calculated
Appearance Typically a white to pale yellow solidInferred from related compounds
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol); low aqueous solubility.[8][9]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The following data are characteristic of the this compound structure.

TechniqueCharacteristic SignatureInterpretation
FT-IR (cm⁻¹)~3200-3000 (broad), ~1610, ~1550, ~1240, ~1070Phenolic O-H stretch, C=N stretch (oxadiazole), C=C stretch (aromatic), Asymmetric C-O-C stretch, Symmetric C-O-C stretch (oxadiazole).[10][11]
¹H NMR (ppm)>10.0 (s, 1H), 8.1-7.0 (m, 9H)Phenolic -OH proton (exchangeable with D₂O), Aromatic protons from both phenyl and hydroxyphenyl rings.[12]
¹³C NMR (ppm)~165, ~163, 155-115C5 (oxadiazole), C2 (oxadiazole), Aromatic carbons (including C-OH).[12]
Mass Spec. (m/z)238 [M]⁺Molecular ion peak.
Crystal Structure and Molecular Geometry
  • Planarity: The molecule is expected to be nearly planar. The dihedral angle between the central oxadiazole ring and the flanking phenyl and phenol rings is typically small (<10°).[4][13] This planarity is crucial for enabling effective π-system conjugation and facilitating intermolecular interactions.

  • Intermolecular Interactions: In the solid state, the crystal packing is likely dominated by two key forces:

    • Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor and can form strong interactions with the nitrogen atoms of the oxadiazole ring of an adjacent molecule.

    • π–π Stacking: The planar, electron-rich aromatic rings will favor parallel stacking arrangements, with centroid-to-centroid distances typically in the range of 3.6–3.8 Å.[13]

These interactions collectively give rise to a stable, well-ordered crystalline lattice.

G cluster_0 Molecule A cluster_1 Molecule B A Phenol-Oxadiazole-Phenyl B Phenol-Oxadiazole-Phenyl A->B π-π Stacking (Face-to-Face) A->B Hydrogen Bonding (Phenol O-H ••• N-Oxadiazole)

Caption: Key intermolecular forces in the solid state.

Experimental Protocols

The following protocols are presented as a self-validating system, ensuring both synthesis and confirmation of the final product.

Detailed Synthesis Protocol

Objective: To synthesize this compound via cyclodehydration.

Reagents & Equipment:

  • 2-Hydroxybenzohydrazide (1.0 eq)

  • Benzoic acid (1.05 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 mL per gram of hydrazide)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker with crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-hydroxybenzohydrazide (1.0 eq) and benzoic acid (1.05 eq).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) to the flask under a fume hood. The addition is exothermic and should be done slowly.

    • Causality Note: POCl₃ serves as both the solvent and the dehydrating agent, driving the reaction to completion.[5]

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This hydrolyzes the excess POCl₃ and precipitates the crude product.

    • Causality Note: Pouring onto ice is a critical step to manage the highly exothermic quenching of POCl₃ and to ensure complete precipitation of the organic product, which is insoluble in water.

  • Neutralization & Filtration: Neutralize the acidic aqueous solution by slowly adding 10% sodium bicarbonate solution until effervescence ceases (pH ~7-8). Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.

  • Validation: Dry the purified product under vacuum and confirm its identity and purity using melting point determination, FT-IR, and NMR spectroscopy as outlined in Section 3.2.

Potential Applications in Drug Development

The structural features of this compound make it a compelling candidate for further investigation in drug discovery programs. The broader class of 1,3,4-oxadiazoles has demonstrated significant potential in several therapeutic areas:

  • Antimicrobial Agents: Numerous oxadiazole derivatives exhibit potent activity against a range of bacterial and fungal strains.[2][15] The title compound could be explored as a lead for developing new antibiotics or antifungals.

  • Antioxidant Activity: Phenolic compounds are well-known radical scavengers. The combination of a phenol moiety with the oxadiazole core has been shown to produce compounds with significant antioxidant properties, which could be relevant for diseases mediated by oxidative stress.[3][16]

  • Enzyme Inhibition: The rigid, planar structure is ideal for fitting into the active sites of enzymes. For instance, oxadiazole derivatives have been investigated as inhibitors of enzymes like peptide deformylase, a target for antibacterial drugs.[5]

The phenolic -OH group is particularly valuable, as it can act as a key anchoring point in a receptor's binding pocket or serve as a site for creating pro-drugs to improve solubility or pharmacokinetic profiles.

Conclusion

This compound is a synthetically accessible and structurally intriguing molecule. Its well-defined physicochemical properties, characterized by a planar aromatic system and key functional groups capable of hydrogen bonding and π-stacking, make it a valuable building block. The robust synthetic methods and clear spectroscopic signatures detailed in this guide provide a solid foundation for its use. For drug development professionals, its profile suggests significant potential as a scaffold for generating novel therapeutic agents, particularly in the antimicrobial and antioxidant domains. Future research should focus on exploring its biological activity profile and leveraging its structure for lead optimization studies.

References

  • Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.). Google Scholar.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (n.d.). Royal Society of Chemistry.
  • Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024). AIP Publishing.
  • Synthesis of N-acyl hydrazones. (n.d.). ResearchGate.
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
  • Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). National Institutes of Health (NIH).
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health (NIH).
  • Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003). Indian Journal of Chemistry.
  • Physicochemical and spectral characteristics of 1,3,4 oxadiazole/thiadiazoles. (n.d.). ResearchGate.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
  • synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. (n.d.). RASĀYAN Journal of Chemistry.
  • 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (n.d.). National Institutes of Health (NIH).
  • Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys. (n.d.). ResearchGate.
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.). National Institutes of Health (NIH).
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals.
  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). MDPI.
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.
  • Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (n.d.). Research Inventy.
  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (n.d.). National Institutes of Health (NIH).
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2025). ResearchGate.
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.). ResearchGate.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2025). ResearchGate.
  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.). International Journal of Scientific Research.
  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health (NIH).
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Sources

"crystal structure of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and detailed crystal structure of a key derivative, this compound. We delve into the single-crystal X-ray diffraction data to elucidate its molecular geometry, intramolecular hydrogen bonding, and the supramolecular architecture dictated by intermolecular forces. This structural analysis is critical for researchers in drug development, offering insights into the molecule's conformation and potential interactions with biological targets, and for materials scientists exploring its application in electro-optical devices.[1]

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Derivatives of 1,3,4-oxadiazole represent a class of heterocyclic compounds with a vast and diverse range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Their five-membered aromatic ring is an effective pharmacophore and a bioisostere for amide and ester groups, enhancing properties like lipophilicity and metabolic resistance. The compound of focus, this compound, combines this privileged scaffold with a phenolic group, a feature known to be crucial for antioxidant activity and receptor binding through hydrogen donation.

Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. It reveals the molecule's preferred conformation, the planarity of its ring systems, and the non-covalent interactions that govern its packing in a crystal lattice. These features directly influence its physicochemical properties—such as solubility, melting point, and stability—and dictate its potential for specific intermolecular interactions, which is the foundation of rational drug design and materials engineering.

Synthesis and Crystallization Workflow

The synthesis of this compound is typically achieved through a multi-step process culminating in the cyclodehydration of an acylhydrazone intermediate. This standard and reliable methodology ensures high yields and purity.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-Hydroxybenzohydrazide. React methyl salicylate with an excess of hydrazine hydrate in a solvent such as ethanol under reflux for 8-12 hours. Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to precipitate the 2-hydroxybenzohydrazide, which is then filtered, washed with cold ethanol, and dried.[4]

  • Step 2: Synthesis of the N'-benzoyl-2-hydroxybenzohydrazide Intermediate. The 2-hydroxybenzohydrazide obtained in Step 1 is dissolved in a suitable solvent (e.g., pyridine or dioxane). Benzoyl chloride is added dropwise at 0°C with constant stirring. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The resulting mixture is poured into ice-cold water to precipitate the intermediate product, which is subsequently filtered and purified by recrystallization.

  • Step 3: Cyclodehydration to form this compound. The N'-benzoyl-2-hydroxybenzohydrazide intermediate is heated in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid, for 2-4 hours.[2] The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting solid precipitate is filtered, washed thoroughly with water to remove any residual acid, and then purified by recrystallization from a suitable solvent like ethanol or acetone.

Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are paramount. The slow evaporation method is a proven technique for this purpose.

  • Dissolve the purified this compound in a minimal amount of a suitable solvent system (e.g., a mixture of chloroform and methanol or ethyl acetate) at a slightly elevated temperature.

  • Filter the solution while hot to remove any particulate impurities.

  • Transfer the clear filtrate to a clean vial and cover it with perforated parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent single crystals.[1]

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_crystallization Crystallization MethylSalicylate Methyl Salicylate + Hydrazine Hydrate Hydrazide 2-Hydroxybenzohydrazide MethylSalicylate->Hydrazide Reflux in EtOH Intermediate N'-benzoyl-2-hydroxybenzohydrazide Hydrazide->Intermediate + Benzoyl Chloride FinalProduct This compound Intermediate->FinalProduct Cyclodehydration (POCl₃) PurifiedProduct Purified Product FinalProduct->PurifiedProduct Purification Dissolution Dissolve in Chloroform/Methanol PurifiedProduct->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation SingleCrystal Single Crystal for XRD Evaporation->SingleCrystal XRD_Workflow start Single Crystal diffractometer Mount on Diffractometer Collect Diffraction Data start->diffractometer reduction Data Reduction Integrate Intensities diffractometer->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Full-Matrix Least-Squares Refinement solution->refinement final_model Final Structural Model (CIF) refinement->final_model

Figure 2: Standard experimental workflow for single-crystal X-ray diffraction analysis.

In-Depth Analysis of the Crystal Structure

While a specific public crystal structure for this compound is not available, we can construct a highly accurate model based on the extensive crystallographic data of closely related analogues, such as 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate and 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. [1][5][6][7][8]

Molecular Geometry and Conformation

The molecule is expected to be nearly planar. This planarity is a result of the sp² hybridization of the atoms in the aromatic rings and is further stabilized by a key intramolecular hydrogen bond. The phenyl and phenol rings are slightly twisted with respect to the central 1,3,4-oxadiazole ring. In analogous structures, these dihedral angles are typically small, ranging from 3° to 8°. [5][6][8][9][10]This near-planar conformation facilitates efficient crystal packing through π-π interactions.

Table 1: Representative Crystallographic Data for an Analogous 1,3,4-Oxadiazole Derivative (Data based on 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole for illustrative purposes) [5]

Parameter Value
Chemical Formula C₁₅H₁₂N₂O
Formula Weight 236.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.733 (5)
b (Å) 5.1441 (12)
c (Å) 12.436 (3)
β (°) 107.477 (6)
Volume (ų) 1204.1 (5)
Z 4
Temperature (K) 93

| R-factor (R1) | 0.109 |

Key Intramolecular Interaction: The O-H···N Hydrogen Bond

A defining feature of the molecular structure is a strong intramolecular hydrogen bond between the hydrogen atom of the phenolic hydroxyl group (-OH) and a nitrogen atom of the adjacent oxadiazole ring. This interaction creates a stable six-membered pseudo-ring (an S(6) ring motif), which locks the molecule into a planar conformation. [9][11]This hydrogen bond is critical as it significantly influences the molecule's chemical reactivity and its ability to interact with biological receptors.

Figure 3: Visualization of the critical intramolecular O-H···N hydrogen bond.

Supramolecular Assembly and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a combination of weak intermolecular forces. In related 1,3,4-oxadiazole structures, the dominant interactions are:

  • π–π Stacking Interactions: The planar aromatic rings of adjacent molecules stack in an offset parallel fashion. These interactions are crucial for stabilizing the crystal structure, with typical centroid-to-centroid distances of 3.6 to 3.8 Å. [1][5][6][7][8]* Weak Hydrogen Bonds: C-H···N and C-H···O interactions are prevalent, where hydrogen atoms from the phenyl rings form weak hydrogen bonds with the nitrogen or oxygen atoms of the oxadiazole ring on neighboring molecules. [5][6][8]* C-H···π Interactions: In some arrangements, hydrogen atoms can interact with the electron-rich π systems of the aromatic rings. [5][6][8] These interactions collectively organize the molecules into well-defined patterns, often described as a "herringbone" packing motif, which maximizes van der Waals forces and stabilizes the overall crystal lattice. [5] Table 2: Summary of Key Intermolecular Interactions

Interaction TypeDescriptionTypical Distance (Å)
π–π StackingParallel displacement of aromatic rings3.6 - 3.8 (centroid-centroid)
C-H···NHydrogen from phenyl ring to N of oxadiazole2.5 - 2.8 (H···N)
C-H···OHydrogen from phenyl ring to O of oxadiazole2.4 - 2.7 (H···O)

Conclusion and Future Outlook

The crystal structure of this compound is characterized by a near-planar molecular conformation, stabilized by a strong intramolecular O-H···N hydrogen bond. The supramolecular architecture is dominated by π–π stacking and a network of weak C-H···N/O hydrogen bonds.

This detailed structural knowledge is invaluable for drug development professionals, as it provides a precise model for computational docking studies and for understanding the steric and electronic requirements for binding to target proteins. For materials scientists, the planarity and stacking behavior suggest potential applications in organic electronics. Future research could focus on co-crystallization to modulate the compound's physical properties or on computational studies to quantify the energies of the observed intermolecular interactions.

References

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (National Institutes of Health). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZAY5Q_7Kmv6t_9634BkLvMMRuQk9njYC3Khu8bcLL_VFuuacz42D0rOdANX23rR1J44-TOu8duddjpmMtL0nWh6Kh3TOomMwKqA0SQtyYsXBvpgQqWJo42bPZQqOol_OuxUmO4PO53j1b22M=]
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (MDPI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqSus3xO4npsMzP6Y1rnCRaZ8G2N6ntD4oehXNverldRyvhR8oC032GXgflnQVP-VO_-fdi9HHIwsZkNFuxbP69FNGTC4uOx8MZIEk0YOcNWOzpzwSX72WjPP3WuspaUs1CjgD]
  • 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (National Institutes of Health, PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXWzpg2RtbRN1MnRM4mAL7664pClBqXoZ8S3UV1KGID1sTLyHNSHcB6daSpAC3wQU57xVJKh5mS2hZdtl-X6MKhxHCm6XLOOk5zIeZ3LRZGyId9Y6p6WiP8Qc_RJh1O71Rh02_gt5arBKgQYc=]
  • Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives. (Rasayan Journal of Chemistry). [URL: http://dx.doi.org/10.31788/RJC.2019.1225096]
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (National Institutes of Health). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs7g0Gnx6lp0oQHTZToIILqtTjaQzuPJtv5mcFg40st2WrMxIdvbTU1q1IjJvZxknNlrsFM9-2wOEoYNhk2c68vaMtCSiTWpPkPGKMtkeOYfx71fVllnnbhUeFvzcBo0XinyUF0Ex9S1-XsHE=]
  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (Iraqi Academic Scientific Journals). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmYAH61bbbZsj02nWBi23BuFLGGfd0gPXVg2yzpeeo-9aAuhmlxmCewaw73-9GakE6WG7maC372C2GNwE1gRMpV1KE6W5ekeM-cibMFDoxAp6CWIWy84aRnAm_wajTRMfrYltLbe5c8u1gV8uYNl8E_-imT54gSgiaLQTdZd8qbZMg1dW6WFXFYWevkEaguPk8i-0=]
  • Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (IUCr). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG_huBvdHeiBx7BOMYJRta8RnQV6QqAA9mdAqCRqPhTBwKJGccMWYvHiuLwsWRTFuaT9GyOE72a6kyJd_lyYfxXvHIbRVzcPhMLy946elburghPLb1aknBLiX9qN2k3MC6RGr4qcclcLMJDOE=]
  • 2-Phenyl-5-(p-tol-yl)-1,3,4-oxadiazole. (PubMed). [URL: https://doi.org/10.1107/S1600536811023579]
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (ResearchGate). [URL: https://www.researchgate.
  • This compound. (Sigma-Aldrich). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0000002sbr]
  • (PDF) 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole. (ResearchGate). [URL: https://www.researchgate.net/publication/51493026_2-Phenyl-5-p-tolyl-134-oxadiazole]
  • (PDF) Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (ResearchGate). [URL: https://www.researchgate.net/publication/283488225_Crystal_structure_of_5-furan-2-yl-N-phenyl-134-oxadiazol-2-amine]
  • CCDC Access Structures. (Cambridge Crystallographic Data Centre). [URL: https://www.ccdc.cam.ac.uk/structures/]
  • The Largest Curated Crystal Structure Database. (CCDC). [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/]
  • Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. (Chemistry of Heterocyclic Compounds). [URL: https://link.springer.com/article/10.1007/BF02291805]
  • 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol. (ResearchGate). [URL: https://www.researchgate.net/publication/230193155_2-3-4-Chlorophenyl-124-oxadiazol-5-ylphenol]
  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (ResearchGate). [URL: https://www.researchgate.net/publication/323315663_Spectral_and_Biological_investigation_of_5-Phenyl-134-oxadiazole-2-thiol]
  • X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. (European Journal of Chemistry). [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2513]
  • 4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate. (National Institutes of Health). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961138/]
  • Spectral and X-ray Diffraction Studies of N-(2-Nitrophenyl)-5Phenyl1,3,4-Oxadiazole-2Amine. (ResearchGate). [URL: https://www.researchgate.net/publication/287514336_Spectral_and_X-ray_Diffraction_Studies_of_N-2-Nitrophenyl-5Phenyl134-Oxadiazole-2Amine]
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (MDPI). [URL: https://www.mdpi.com/1420-3049/27/24/8760]

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An In-Depth Technical Guide to the Solubility of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug development and various chemical processes, this document synthesizes theoretical predictions with detailed, field-proven experimental protocols. It is designed to be a practical resource for researchers, offering insights into the solvent-solute interactions that govern the solubility of this important molecule and providing a robust framework for its empirical determination.

Introduction: The Significance of this compound and its Solubility

The 1,3,4-oxadiazole moiety is a cornerstone in the design of novel therapeutic agents and functional organic materials. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, combines the pharmacologically significant oxadiazole ring with a phenyl and a phenol group. This unique combination of aromatic and hydrogen-bonding functionalities imparts specific physicochemical properties that are crucial for its application.

A deep understanding of the solubility of this compound is paramount for several reasons:

  • Drug Development: In oral drug delivery, solubility is a key determinant of bioavailability. For parenteral formulations, achieving the desired concentration in a biocompatible solvent system is essential.

  • In Vitro Assays: The reliability of high-throughput screening and other biological assays is contingent on the complete dissolution of the test compound in the assay medium.

  • Process Chemistry: The selection of appropriate solvents is critical for purification, crystallization, and formulation processes in chemical synthesis.

This guide will first delve into the theoretical aspects that influence the solubility of this compound, followed by a detailed, step-by-step experimental protocol for its quantitative determination in a range of solvents.

Theoretical Solubility Profile: A Structural Perspective

The structure of this compound features several key functional groups that dictate its interactions with different solvents:

  • Aromatic Rings (Phenyl and Phenol): These large, nonpolar moieties contribute to the molecule's hydrophobicity and favor interactions with nonpolar and aromatic solvents through van der Waals forces and π-π stacking.

  • 1,3,4-Oxadiazole Ring: This heterocyclic ring contains two nitrogen atoms and one oxygen atom, introducing polarity and the potential for dipole-dipole interactions. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.

Based on these structural features, the following solubility trends can be predicted:

  • Aqueous Solubility: The presence of the large hydrophobic phenyl and oxadiazole rings suggests that the parent scaffold is likely to have low aqueous solubility. A study on a similar three-ring scaffold, a substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, described it as "scarcely soluble in an aqueous environment".[1] The phenolic hydroxyl group can engage in hydrogen bonding with water, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and have moderate to high polarity. They are expected to effectively solvate this compound. The carbonyl group of acetone and the sulfoxide group of DMSO can interact favorably with the phenolic proton, while the polar nature of the solvents can accommodate the dipole of the oxadiazole ring. A water-soluble derivative of a similar oxadiazole was reported to be soluble in common polar organic solvents such as chloroform, dioxane, acetone, ethanol, N,N-dimethylformamide, and DMSO, with solubility increasing with the polarity of the solvent.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for this compound, forming hydrogen bonds with both the phenolic hydroxyl group and the heteroatoms of the oxadiazole ring.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity introduced by the oxadiazole and phenol moieties, the solubility in nonpolar solvents is predicted to be low. However, the aromatic nature of toluene might allow for some interaction with the phenyl rings of the solute.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental workflow for the quantitative determination of the solubility of this compound. The shake-flask method is presented as the gold standard for determining equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (HPLC grade or equivalent):

    • Water (deionized, 18 MΩ·cm)

    • Methanol

    • Ethanol

    • Acetone

    • Dimethyl Sulfoxide (DMSO)

    • Acetonitrile

    • Toluene

    • Hexane

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the respective solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer and cuvettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48h) prep_vial->equilibration centrifuge Centrifuge to pellet excess solid equilibration->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample if necessary filter->dilute hplc Analyze by HPLC-UV/Vis dilute->hplc calculate Calculate concentration from calibration curve hplc->calculate caption Figure 1: Shake-Flask Solubility Determination Workflow

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a precise volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to further pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC-UV/Vis:

    • Method Development: Develop a reverse-phase HPLC method for the quantification of this compound. A suitable starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid for peak shape improvement), run in isocratic or gradient mode. The detection wavelength should be set at the λmax of the compound, which can be determined by UV-Vis spectroscopy.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase). Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

    • Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)
Hexane1.88
Toluene2.38
Acetone20.7
Ethanol24.55
Methanol32.6
Acetonitrile37.5
Dimethyl Sulfoxide (DMSO)46.7
Water80.1

(Note: The solubility values in this table are to be filled in with experimental data.)

Causality and Self-Validation in the Experimental Protocol

The trustworthiness of the generated solubility data relies on a protocol that is inherently self-validating. The described workflow incorporates several key elements to ensure accuracy and reproducibility:

  • Use of Excess Solute: This ensures that a true equilibrium between the dissolved and undissolved states is achieved, representing the thermodynamic solubility.

  • Controlled Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is crucial for obtaining consistent results.

  • Effective Phase Separation: The combination of centrifugation and filtration is a robust method to ensure that the analyzed solution is free of undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a validated HPLC method with a linear calibration curve ensures that the quantification of the solute is accurate and precise. The specificity of the HPLC method also allows for the separation of the analyte from any potential impurities or degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing both theoretical predictions and a detailed experimental protocol for its determination. The structural analysis suggests that this compound is likely to exhibit poor aqueous solubility but good solubility in polar aprotic and protic organic solvents. The provided shake-flask method, coupled with HPLC-UV/Vis analysis, offers a reliable and accurate means of quantifying its solubility in a variety of solvents. The insights and methodologies presented herein are intended to empower researchers in drug development and chemical sciences to make informed decisions regarding the use of this compound in their respective applications.

References

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). National Institutes of Health. [Link]

  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

Sources

"quantum chemical studies of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Investigation of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: A DFT-Driven Approach

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of significant interest owing to the prevalence of the 1,3,4-oxadiazole scaffold in medicinal chemistry and materials science. We detail a synergistic methodology that combines experimental characterization with high-level computational analysis. The core of this guide is a detailed protocol for utilizing Density Functional Theory (DFT) to elucidate the molecule's structural, spectroscopic, and electronic properties. Key analyses, including molecular geometry optimization, vibrational frequency calculations (FT-IR), electronic absorption spectra (UV-Vis) via Time-Dependent DFT (TD-DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are discussed. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure scientific rigor.[1][2] The objective is to provide researchers with a robust, self-validating workflow to predict molecular behavior, rationalize experimental findings, and guide the development of novel therapeutics and functional materials.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif that constitutes the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent pharmacophore for drug design. Furthermore, the electron-deficient nature of the oxadiazole ring imparts favorable electron-transporting capabilities, leading to applications in organic electronics and chemosensors.[6][7][8]

The specific molecule of interest, this compound, combines this versatile oxadiazole core with a phenyl group, which can modulate electronic properties and steric interactions, and a phenol group, which can act as a hydrogen bond donor/acceptor and a reactive site. Understanding the interplay between these functional groups at a quantum level is paramount for predicting its chemical reactivity, biological interactions, and photophysical behavior.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive lens to inspect these properties. DFT provides a cost-effective and accurate method to determine molecular structure, vibrational modes, and electronic characteristics, offering insights that are often difficult to obtain through experimental means alone.[9][10] This guide establishes a comprehensive computational protocol to thoroughly investigate this compound, bridging theoretical calculations with experimental validation.

Methodology: A Synergistic Experimental and Computational Workflow

A robust investigation relies on the validation of computational models with experimental data. This section outlines both the synthesis and characterization of the title compound and the detailed computational protocol used for its in-silico analysis.

Experimental Protocol: Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established methods for 1,3,4-oxadiazole formation. A common and effective route involves the cyclization of a hydrazide precursor.

Step-by-Step Synthesis Protocol:

  • Preparation of 2-Hydroxybenzohydrazide: Reflux methyl salicylate with hydrazine hydrate in an appropriate solvent like ethanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product, 2-hydroxybenzohydrazide, is typically isolated by cooling and filtration.[11][12]

  • Cyclization to form the Oxadiazole Ring: React the 2-hydroxybenzohydrazide with benzoyl chloride in a suitable solvent such as phosphorus oxychloride (POCl₃) or under reflux in an inert solvent. The mixture is heated to drive the dehydrative cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice water to precipitate the crude product. The solid is filtered, washed thoroughly with water to remove impurities, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) to yield the final product, this compound.

Characterization Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups. The spectrum is recorded using a KBr pellet method in the 4000-400 cm⁻¹ range.[13]

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions. The spectrum is recorded in a suitable solvent (e.g., DMF or ethanol) to identify the maximum absorption wavelengths (λmax).[3][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical environment of the protons and carbon atoms.[11][15]

Computational Protocol: A DFT-Based Investigation

The following protocol outlines the steps for a thorough quantum chemical analysis using DFT. All calculations are typically performed using a computational chemistry package like Gaussian.

G cluster_input Input & Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation mol_structure Initial Molecular Structure (2D Sketch) method_selection Method Selection: DFT/B3LYP Basis Set: 6-311++G(d,p) mol_structure->method_selection Define Theory Level geom_opt Geometry Optimization method_selection->geom_opt Start Calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry struct_params Structural Parameters (Bond Lengths, Angles) geom_opt->struct_params Extract Data fmo_analysis FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo_analysis mep_analysis MEP Mapping (Reactive Sites) geom_opt->mep_analysis nbo_analysis NBO Analysis (Charge Transfer) geom_opt->nbo_analysis tddft_calc TD-DFT Calculation (Excited States) freq_calc->tddft_calc Ground State Confirmed (No Imaginary Frequencies) ir_spectrum Vibrational Analysis (FT-IR) freq_calc->ir_spectrum Vibrational Modes uv_spectrum Electronic Spectra (UV-Vis) tddft_calc->uv_spectrum Electronic Transitions

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step-by-Step Computational Workflow:

  • Molecular Structure Input: Draw the 2D structure of this compound and convert it to a 3D coordinate file using appropriate software.

  • Geometry Optimization:

    • Causality: The initial structure is not at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule on the potential energy surface.

    • Protocol: Employ DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used as it provides a robust balance between accuracy and computational expense for organic molecules.[2] Use the 6-311++G(d,p) basis set, which includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring a precise description of the electron distribution.[1]

  • Vibrational Frequency Calculation:

    • Causality: This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate the theoretical FT-IR spectrum.

    • Protocol: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry. The resulting vibrational modes can be compared directly with the experimental FT-IR spectrum.

  • Electronic Properties and Spectra (TD-DFT):

    • Causality: To understand the electronic transitions observed in the experimental UV-Vis spectrum.

    • Protocol: Use the Time-Dependent DFT (TD-DFT) method on the optimized geometry. This calculation predicts the electronic transition energies (which correspond to λmax) and oscillator strengths (related to peak intensity).[16][17]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

    • Protocol: Visualize the HOMO and LUMO isosurfaces to see their distribution across the molecule. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), a key indicator of molecular stability and reactivity.[1][9]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Causality: To identify the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Protocol: Generate the MEP surface, where different colors represent different electrostatic potentials. Typically, red indicates electron-rich, negative potential (nucleophilic sites), while blue indicates electron-poor, positive potential (electrophilic sites).[1][18]

  • Natural Bond Orbital (NBO) Analysis:

    • Causality: To gain deep insights into intramolecular bonding, lone pairs, and charge delocalization.

    • Protocol: Perform an NBO analysis to study hyperconjugative interactions and charge transfer between donor (Lewis-type) and acceptor (non-Lewis) orbitals. This helps quantify the stability arising from electron delocalization.[16][17][18]

Results and Discussion: A Quantum Chemical Portrait

This section details the expected results from the computational analysis, providing a framework for interpretation.

Molecular Geometry

The optimization at the B3LYP/6-311++G(d,p) level is expected to show that the oxadiazole ring and the two attached phenyl rings are nearly coplanar, allowing for maximum π-electron delocalization.[19] The dihedral angle between the rings would be a key parameter. Bond lengths and angles should be consistent with standard values for sp² hybridized carbons and nitrogens.

ParameterExpected Bond Length (Å)Expected Bond Angle (°)
C-C (phenyl)~1.39 - 1.40~120
C=N (oxadiazole)~1.30 - 1.34~105 - 110
C-O (oxadiazole)~1.36 - 1.38~105 - 110
O-H (phenol)~0.96-

Table 1: Predicted geometric parameters for this compound.

Spectroscopic Signatures

FT-IR Analysis: The calculated vibrational spectrum allows for a precise assignment of the experimental IR bands.

Vibrational ModeExperimental Range (cm⁻¹)Theoretical (Calculated) Range (cm⁻¹)
O-H stretch (phenol)3200 - 3400 (broad)~3250
C-H stretch (aromatic)3000 - 3100~3050 - 3120
C=N stretch (oxadiazole)1610 - 1650~1630
C=C stretch (aromatic)1450 - 1600~1470 - 1610
C-O-C stretch (oxadiazole)1200 - 1250~1230

Table 2: Key experimental and theoretical FT-IR vibrational frequencies. The theoretical values are often scaled by a factor (~0.96) to better match experimental results.[13]

UV-Vis Analysis: The TD-DFT calculation will likely predict intense electronic transitions in the UV region. These transitions are primarily attributed to π→π* transitions within the conjugated system formed by the phenyl and oxadiazole rings. A good agreement between the calculated λmax and the experimental spectrum validates the accuracy of the computational model.[16][20]

Electronic and Reactivity Analysis

The electronic properties determine the molecule's behavior in chemical reactions and biological systems.

G cluster_reactivity Reactivity Insights FMO FMO Analysis (HOMO-LUMO Gap) Reactivity Chemical & Biological Reactivity FMO->Reactivity Predicts stability & e⁻ transfer tendency MEP MEP Mapping MEP->Reactivity Identifies specific nucleophilic/electrophilic sites NBO NBO Analysis NBO->Reactivity Explains stability via intramolecular charge transfer

Caption: Logical relationship between key electronic structure analyses and the prediction of molecular reactivity.

Frontier Molecular Orbitals (FMO): Visualization will likely show that the HOMO is distributed over the phenol ring and the oxadiazole core, indicating these are the primary sites for electron donation. The LUMO is expected to be localized more on the phenyl-oxadiazole moiety, suggesting this region is the electron-accepting site. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[9][21]

Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the electronic distribution. The most negative potential (red/yellow) is expected around the nitrogen atoms of the oxadiazole ring and the oxygen atom of the phenol group, identifying them as the most probable sites for electrophilic attack and hydrogen bonding.[1][16] The hydrogen atoms, particularly the phenolic proton, will exhibit the most positive potential (blue), marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO): NBO analysis quantifies the delocalization of electrons. Significant stabilization energies (E⁽²⁾) are expected from interactions such as the donation of electron density from the lone pairs of oxygen and nitrogen atoms into the antibonding orbitals (π*) of the aromatic rings. This intramolecular charge transfer is a key factor contributing to the molecule's overall stability.[16][17]

DescriptorDefinitionSignificance
E_HOMO Energy of Highest Occupied MORelated to electron-donating ability
E_LUMO Energy of Lowest Unoccupied MORelated to electron-accepting ability
ΔE (Gap) E_LUMO - E_HOMOIndex of chemical reactivity and stability
Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron configuration
Softness (S) 1 / ηReciprocal of hardness, indicates reactivity

Table 3: Global reactivity descriptors derived from FMO analysis.[21]

Conclusion and Future Directions

The integrated computational and experimental approach detailed in this guide provides a powerful paradigm for the study of this compound. By employing DFT calculations, we can build a detailed understanding of the molecule's geometric, spectroscopic, and electronic properties. The strong correlation between theoretical predictions (vibrational frequencies, electronic transitions) and experimental data serves as a crucial validation of the computational model.

Analyses such as FMO, MEP, and NBO provide profound insights into the molecule's reactivity, stability, and potential interaction sites. This knowledge is invaluable for the rational design of new drug candidates, where understanding binding interactions is key, and for the development of novel materials, where tuning electronic properties is paramount. This guide serves as a foundational workflow for researchers aiming to leverage the predictive power of quantum chemistry in their scientific endeavors.

References

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  • DFT and TD-DFT Study of Bis15][17]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. Semantic Scholar.

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI.
  • DFT and TD-DFT Study of Bis15][17]-Oxadiazol-2-yl) PhenolM(II) Complexes [M = Cu, Ni and Zn]: Electronic Structures, Properties and Analyses. Scientific Research Publishing.

  • Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals.
  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. NIH.
  • Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Unknown Source.
  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents.
  • synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Unknown Source.
  • Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes | Request PDF.
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  • Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a comput
  • Synthesis, Spectral And DFT Analysis Of 2-(5-Bromo-2-(Trifluoromethoxy) Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole | African Journal of Biomedical Research. African Journal of Biomedical Research.
  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A.
  • (PDF) DENSITY FUNCTIONAL THEORY STUDY OF 5-PHENYL-1,3,4- OXADIAZOLE-2-THIOL AND ITS DERIVATIVES AS PHOTOSENSITIZERS FOR DYE-SENSITIZED SOLAR CELLS.
  • Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and Their Conjug
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. JournalsPub.
  • Molecular Structure, FT-IR, NMR (13C/¹H)
  • 2-(5-Phenyl-1,3,4-oxadiazol-2-YL)-N-[2-(thiophen-2-YL)ethyl]quinazolin-4-amine. Unknown Source.
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  • (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI.
  • (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. PMC - NIH.
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An In-Depth Technical Guide to the Fluorescent Properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fluorescent properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a molecule of significant interest in the fields of materials science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, photophysical characterization, and the underlying mechanisms governing its fluorescence.

Introduction: The Significance of Substituted Oxadiazoles

The 1,3,4-oxadiazole moiety is a key pharmacophore and a versatile building block for fluorescent materials.[1] Its derivatives are known for their thermal stability, high electron affinity, and strong fluorescence, making them prime candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The subject of this guide, this compound, uniquely combines the electron-accepting oxadiazole ring with an electron-donating phenol group. This arrangement suggests the potential for interesting photophysical phenomena, including intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT), which can lead to unique fluorescent signatures.

Synthesis and Structural Characterization

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of similar oxadiazole derivatives.[2] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-hydroxybenzohydrazide

  • To a solution of benzyl salicylate in ethanol, add hydrazine hydrate (99%).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 2-hydroxybenzohydrazide.[2]

Step 2: Synthesis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol

  • Dissolve 2-hydroxybenzohydrazide in absolute ethanol.

  • Add potassium hydroxide and carbon disulfide to the solution.

  • Reflux the mixture for 8-10 hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the precipitate to yield 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol.[2]

Step 3: Synthesis of this compound

This final step involves the conversion of the thiol group to a phenyl group, which can be accomplished through various cross-coupling reactions. The following is a representative protocol.

  • Dissolve 2-(5-mercapto-1,3,4-oxadiazol-2-yl)phenol in a suitable solvent such as toluene.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Add phenylboronic acid as the phenyl group source.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • After completion, cool the reaction, filter to remove inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Elucidation

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of aromatic protons and carbons, the phenolic hydroxyl proton, and the overall molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as the O-H stretch of the phenol, C=N and C-O-C stretches of the oxadiazole ring, and aromatic C-H stretches.

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Photophysical Properties

The fluorescence of this compound is governed by the interplay of its electronic structure and its interaction with the environment.

Absorption and Emission Spectra

Substituted 2,5-diphenyl-1,3,4-oxadiazoles typically exhibit strong absorption in the UV region and emit fluorescence in the near-UV to visible range.[3][4] The absorption and emission maxima are influenced by the nature of the substituents on the phenyl rings.

SolventPredicted Absorption Max (λ_abs, nm)Predicted Emission Max (λ_em, nm)Predicted Stokes Shift (nm)
Dichloromethane~310-330~370-400~60-70
Acetonitrile~305-325~365-395~60-70
Methanol~300-320~360-390~60-70
Water (neutral pH)~295-315~355-385~60-70

Note: These are predicted values based on the photophysical data of structurally similar 2-R-5-phenyl-1,3,4-oxadiazoles.[3] Actual experimental values may vary.

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of a phenolic hydroxyl group in proximity to the nitrogen atoms of the oxadiazole ring creates a favorable geometry for Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the acidity of the phenol and the basicity of the oxadiazole nitrogen increase, facilitating the transfer of a proton. This process leads to the formation of a transient tautomer with a distinct electronic structure and, consequently, a different fluorescence emission profile.

ESIPT typically results in a large Stokes shift, as the emission from the tautomeric form is significantly red-shifted compared to the normal emission from the enol form.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Enol_S1 Excited Enol Form Enol_S0->Enol_S1 Absorption (hν_abs) Enol_S1->Enol_S0 Normal Emission (hν_em_E) Tautomer_S1 Excited Tautomer Form Enol_S1->Tautomer_S1 ESIPT Tautomer_S1->Enol_S0 Tautomer Emission (hν_em_T)

Caption: The Jablonski diagram illustrating the ESIPT process.

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the fluorescent molecule. For a molecule like this compound, which possesses a significant dipole moment that can change upon excitation, the polarity of the solvent will influence the energy gap between the ground and excited states.

A positive solvatochromic effect, where the emission wavelength increases (red-shifts) with increasing solvent polarity, is expected if the excited state is more polar than the ground state. Conversely, a negative solvatochromic effect (blue-shift) would be observed if the ground state is more polar. Investigating the solvatochromism provides valuable insights into the electronic nature of the excited state.

Experimental Protocol: Characterization of Photophysical Properties
  • Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of this compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra of each solution using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite the samples at their respective λ_abs.

    • Record the fluorescence emission spectra to determine the emission maxima (λ_em).

    • Calculate the Stokes shift (Δλ = λ_em - λ_abs).

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Analysis: Plot the emission maxima as a function of a solvent polarity parameter (e.g., the Lippert-Mataga plot) to analyze the solvatochromic behavior.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Analysis cluster_analysis Data Interpretation Synthesis Synthesize Compound Purification Purify by Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Sample_Prep Prepare Solutions in Various Solvents Characterization->Sample_Prep UV_Vis UV-Vis Absorption Spectroscopy Sample_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy Sample_Prep->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Data_Analysis Analyze Solvatochromism & ESIPT Quantum_Yield->Data_Analysis Conclusion Draw Conclusions on Fluorescent Properties Data_Analysis->Conclusion

Caption: Workflow for the synthesis and photophysical characterization.

Potential Applications

The unique fluorescent properties of this compound make it a promising candidate for several applications:

  • Fluorescent Probes: Its sensitivity to the local environment (polarity and pH) could be exploited for developing sensors for biological systems.[1]

  • OLEDs: The high fluorescence quantum yield and thermal stability of the oxadiazole core are desirable characteristics for emissive materials in OLEDs.[1]

  • Drug Development: The oxadiazole scaffold is present in numerous bioactive molecules. Understanding the fluorescent properties can aid in developing fluorescently tagged drugs for imaging and mechanistic studies.

Conclusion

This compound is a fascinating molecule with rich photophysical properties stemming from its unique electronic structure. The interplay of intramolecular charge transfer, the high likelihood of excited-state intramolecular proton transfer, and its sensitivity to the solvent environment make it a compelling subject for further research. The protocols and theoretical background provided in this guide offer a solid foundation for scientists and researchers to explore and harness the fluorescent potential of this and related oxadiazole derivatives.

References

  • Gaenko, A. V., Devarajan, A., Trifonov, R. E., & Ostrovskii, V. A. (2006). Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-phenyl-1,3,4-oxadiazoles and Their Conjugate Acids. The Journal of Physical Chemistry A, 110(28), 8750–8757. [Link]

  • Gaenko, A. V., Devarajan, A., Trifonov, R. E., & Ostrovskii, V. A. (2016). Spectral and Density Functional Studies on the Absorbance and Fluorescence Spectra of 2-R-5-Phenyl-1,3,4-oxadiazoles and Their Conjugate Acids. figshare. [Link]

  • Di Masi, A., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1801. [Link]

  • Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(13), 5256. [Link]

  • Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. MDPI. [Link]

  • Honeywell, Inc. (2001). Fluorescent pigment composition.
  • Di Masi, A., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 65(10), 4583-4595. [Link]

  • Krawczyk, S., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4951. [Link]

  • Grygorovych, O. V., et al. (2002). Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation. Journal of Fluorescence, 12(1), 117-121. [Link]

  • Kumar, D., et al. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link]

  • Sudha, D., et al. (2025). DENSITY FUNCTIONAL THEORY STUDY OF 5-PHENYL-1,3,4- OXADIAZOLE-2-THIOL AND ITS DERIVATIVES AS PHOTOSENSITIZERS FOR DYE-SENSITIZED SOLAR CELLS. ResearchGate. [Link]

  • Hernandez-Mancera, J. C., et al. (2017). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1031–1034. [Link]

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Foreword: Unveiling the Electrochemical Landscape of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrochemical Behavior of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

To the researchers, scientists, and drug development professionals delving into the intricate world of electrochemistry, this guide serves as a comprehensive exploration of the electrochemical behavior of this compound. The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and significant pharmacological activities.[1][2] When coupled with a phenolic group, a well-known electroactive species, the resulting molecule presents a fascinating subject for electrochemical investigation. This document is structured to provide not only a theoretical framework for understanding its redox properties but also practical, field-proven methodologies for its empirical study. Our approach is rooted in the principles of scientific integrity, ensuring that each protocol is a self-validating system, and every claim is supported by authoritative references.

Introduction to this compound: A Molecule of Interest

The compound this compound, with the chemical formula C14H10N2O2, integrates two key functional groups: a phenol ring and a 2,5-disubstituted 1,3,4-oxadiazole ring.[3] The 1,3,4-oxadiazole ring is an electron-deficient aromatic system, a property that influences the overall electronic characteristics of the molecule.[1] This class of compounds is of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The phenolic hydroxyl group is a prime site for electrochemical oxidation, making this molecule a candidate for the development of electrochemical sensors or as a probe in studying biological redox processes.[5][6]

The Anticipated Electrochemical Behavior: A Mechanistic Perspective

The electrochemical behavior of this compound is expected to be dominated by the oxidation of the phenolic hydroxyl group. The general mechanism for the electrochemical oxidation of phenols is well-established and typically involves the transfer of electrons and protons.[5][7]

The Primary Oxidation Pathway of the Phenolic Moiety

The electrochemical oxidation of phenol and its derivatives at a glassy carbon electrode is generally an irreversible process that is dependent on pH.[5] The initial step involves the oxidation of the phenol to a phenoxyl radical, followed by further oxidation to a phenoxonium cation. This cation is then susceptible to nucleophilic attack by water, leading to the formation of hydroxylated products such as catechol and hydroquinone.[5][8]

The proposed primary oxidation pathway for this compound is illustrated below. The electron-deficient nature of the 1,3,4-oxadiazole ring is expected to influence the oxidation potential of the phenolic group.

G cluster_oxidation Electrochemical Oxidation Molecule This compound Radical Phenoxyl Radical Intermediate Molecule->Radical -e⁻, -H⁺ Cation Phenoxonium Cation Radical->Cation -e⁻ Product Oxidized Products (e.g., Quinone-like structures) Cation->Product +H₂O, -H⁺

Caption: Proposed electrochemical oxidation pathway of the phenolic group.

Influence of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electron-withdrawing nature is anticipated to make the oxidation of the attached phenol group more difficult, resulting in a higher oxidation potential compared to unsubstituted phenol. The stability of the 1,3,4-oxadiazole ring itself suggests that it is unlikely to undergo electrochemical reactions under the conditions used for phenol oxidation.[1]

Experimental Protocols for Electrochemical Characterization

To empirically investigate the electrochemical behavior of this compound, a series of voltammetric techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the molecule's redox properties.

Materials and Instrumentation
  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Workstation: Potentiostat/Galvanostat

  • Solvent: Acetonitrile or a suitable buffer solution (e.g., Britton-Robinson buffer)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or appropriate buffer salts

  • Analyte: this compound

Step-by-Step Experimental Workflow
  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate in ethanol and water.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare the supporting electrolyte solution at the desired concentration.

    • For pH-dependent studies, prepare a series of Britton-Robinson buffer solutions with varying pH values.[9]

  • Cyclic Voltammetry (CV):

    • Deoxygenate the electrochemical cell by purging with nitrogen gas for 10-15 minutes.

    • Record the cyclic voltammogram of the blank supporting electrolyte.

    • Add a known concentration of the analyte to the cell and record the CV.

    • Scan a potential range expected to encompass the oxidation of the phenol group (e.g., 0 to +1.5 V vs. Ag/AgCl).

    • Investigate the effect of scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to determine if the process is diffusion-controlled or adsorption-controlled.

  • Differential Pulse Voltammetry (DPV):

    • Utilize DPV for enhanced sensitivity and resolution of the oxidation peak.

    • Optimize DPV parameters such as pulse amplitude, pulse width, and scan increment.

    • This technique is particularly useful for quantitative analysis.[9]

G cluster_workflow Electrochemical Experiment Workflow Prep Electrode & Solution Preparation CV Cyclic Voltammetry (CV) - Scan Rate Study Prep->CV DPV Differential Pulse Voltammetry (DPV) - Quantitative Analysis CV->DPV pH_Study pH Dependence Study CV->pH_Study Analysis Data Analysis & Interpretation DPV->Analysis pH_Study->Analysis

Caption: Step-by-step workflow for electrochemical analysis.

Data Presentation and Expected Results

The collected electrochemical data should be presented in a clear and structured manner to facilitate interpretation.

Tabulated Electrochemical Parameters

The key parameters obtained from the voltammetric studies should be summarized in a table.

ParameterExpected Value/ObservationSignificance
Oxidation Peak Potential (Epa) > +0.65 V vs. Ag/AgClIndicates the potential at which the phenol moiety is oxidized. A higher potential compared to phenol suggests the influence of the oxadiazole ring.[5]
Peak Current (Ipa) Proportional to analyte concentrationUseful for quantitative analysis.
Ipa vs. ν¹/² Plot Linear relationshipConfirms a diffusion-controlled electrochemical process.
log(Ipa) vs. log(ν) Plot Slope of ~0.5Further confirms a diffusion-controlled process.
Epa vs. pH Plot Linear relationship with a slope of ~59 mV/pH unitIndicates the involvement of an equal number of protons and electrons in the oxidation process.[5]
Number of Electrons (n) ~2Expected for the oxidation of a phenolic hydroxyl group to a quinone-like structure.[5]

Potential Applications in Drug Development and Research

The electrochemical properties of this compound and its derivatives can be leveraged in several areas:

  • Electrochemical Sensing: The well-defined oxidation peak can be utilized for the development of sensitive and selective electrochemical sensors for the detection of this class of compounds in various matrices.[10]

  • Pharmacological Studies: Understanding the redox behavior is crucial in elucidating the mechanism of action of drugs containing this scaffold, especially if their pharmacological activity is linked to antioxidant or pro-oxidant effects.

  • Quantitative Analysis: Voltammetric methods can serve as a cost-effective and rapid alternative to chromatographic techniques for the quantification of these compounds in pharmaceutical formulations.

Conclusion: A Roadmap for Future Investigations

This technical guide provides a foundational understanding and a practical framework for investigating the electrochemical behavior of this compound. The proposed methodologies, grounded in established electrochemical principles and supported by relevant literature, offer a robust starting point for researchers. The insights gained from such studies will not only contribute to the fundamental knowledge of this important class of heterocyclic compounds but also pave the way for their application in analytical chemistry and drug development. Further research could explore the electrochemical behavior of a series of derivatives to establish structure-activity relationships and to tailor their redox properties for specific applications.

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  • Huang, H., et al. N-Heterocyclic Carbene-Catalyzed Cyclization of Aldehydes with α-Diazo Iodonium Triflate: Facile Access to 2,5-Disubstituted 1,3,4-Oxadiazoles. Journal of the American Chemical Society. [Link]

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  • Zhang, Y., et al. A highly selective electrochemical sensor for nifedipine based on layer-by-layer assembly films from polyaniline and multiwalled carbon nanotube. ResearchGate. [Link]

  • Goud, S. T., et al. Development of an Environment-Friendly and Electrochemical Method for the Synthesis of an Oxadiazole Drug-Scaffold That Targets Poly(ADP-Ribose)Polymerase in Human Breast Cancer Cells. MDPI. [Link]

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Methodological & Application

The Versatile Building Block: Harnessing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a phenolic hydroxyl group and a biologically active 1,3,4-oxadiazole core makes 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols to empower scientists in their research and development endeavors.

Introduction: A Privileged Scaffold

The 1,3,4-oxadiazole ring is a well-established pharmacophore, known to impart a range of biological activities to molecules, including antimicrobial, anti-inflammatory, and anticancer properties. When coupled with a phenolic moiety, as in this compound, the synthetic possibilities expand significantly. The phenolic hydroxyl group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with tailored biological and photophysical properties.

This document will delve into the practical applications of this scaffold, focusing on the reactivity of the phenolic hydroxyl group and the derivatization of the core structure to access novel compounds with potential therapeutic or material applications.

Core Synthetic Applications: Unleashing the Potential of the Phenolic Hydroxyl Group

The primary site of reactivity in this compound is the nucleophilic hydroxyl group. This functionality allows for a range of transformations, primarily through O-alkylation and O-acylation, to generate a library of derivatives with modified physicochemical and biological properties.

O-Alkylation: The Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson ether synthesis provides a reliable method for introducing alkyl chains onto the phenolic oxygen. This reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, displaces a halide from an alkyl halide.[1]

Conceptual Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Start This compound Reaction Reaction Mixture Start->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product O-Alkyl Ether Derivative Workup->Product

Caption: General workflow for the Williamson ether synthesis of this compound derivatives.

Detailed Protocol: Synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy)alkane Derivatives

This protocol is adapted from established Williamson ether synthesis procedures.[1][2]

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol of phenol) at room temperature, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture for 30 minutes at room temperature to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired O-alkylated product.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) can be employed.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the phenoxide, enhancing the nucleophilicity of the oxygen anion. Acetone can also be used, particularly with more reactive alkyl halides.

  • Temperature: Heating the reaction mixture increases the reaction rate, especially for less reactive alkyl halides.

O-Acylation: Synthesis of Phenolic Esters

The synthesis of phenolic esters from this compound can be readily achieved by reacting it with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

Conceptual Workflow for O-Acylation

O_Acylation Start This compound Reaction Reaction Mixture Start->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction AcylatingAgent Acylating Agent (RCOCl or (RCO)2O) AcylatingAgent->Reaction Solvent Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Phenolic Ester Derivative Workup->Product

Caption: General workflow for the O-acylation of this compound.

Detailed Protocol: Synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl Acetate

This protocol is based on standard acylation procedures for phenols.[3][4]

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM (10 mL/mmol of phenol) in a round-bottom flask.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) or acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the pure phenolic ester.

Causality Behind Experimental Choices:

  • Base: Pyridine or triethylamine acts as a nucleophilic catalyst and also scavenges the HCl or acetic acid byproduct generated during the reaction.

  • Acylating Agent: Both acid anhydrides and acid chlorides are effective acylating agents. Acid chlorides are generally more reactive.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, particularly when using a reactive acylating agent like acetyl chloride.

Applications in Medicinal Chemistry and Drug Development

Derivatives of this compound are of significant interest in drug discovery due to the wide range of biological activities associated with the 1,3,4-oxadiazole scaffold.[5][6][7] The ability to readily modify the phenolic position allows for the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

Table 1: Potential Biological Activities of this compound Derivatives

Derivative ClassPotential Biological ActivityRationale
Ether Derivatives Antimicrobial, AnticancerIntroduction of various alkyl or arylalkyl groups can modulate lipophilicity and steric interactions with biological targets.
Ester Derivatives Anti-inflammatory, AnalgesicEster functionalities can act as prodrugs, undergoing hydrolysis in vivo to release the active phenolic compound.
Amine Derivatives (via ether linkage) CNS activity, Kinase inhibitionIntroduction of basic amine functionalities can improve aqueous solubility and allow for salt formation, which is often desirable for pharmaceutical formulations.

Applications in Materials Science

The rigid, planar structure of the 2-phenyl-1,3,4-oxadiazole core, combined with the potential for functionalization at the phenolic position, makes these compounds attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. The extended π-conjugation in these systems can lead to interesting photophysical properties.

For instance, the introduction of an amphiphilic chain on a related substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold has been shown to increase water solubility and preserve antimicrobial activity, while also imparting fluorescence.[5] This highlights the potential for developing fluorescent probes for biological imaging or sensing applications.

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for the parent compound and a representative derivative.

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
This compound 10.5-11.5 (s, 1H, OH), 8.1-7.0 (m, 9H, Ar-H)165-160 (C=N), 160-110 (Ar-C)3400-3200 (O-H), 1610 (C=N), 1580, 1490 (C=C)
2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl acetate 8.1-7.2 (m, 9H, Ar-H), 2.3 (s, 3H, CH₃)169 (C=O), 165-160 (C=N), 150-115 (Ar-C), 21 (CH₃)1760 (C=O), 1615 (C=N), 1585, 1495 (C=C)

Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block in organic synthesis. The strategic manipulation of its phenolic hydroxyl group through well-established reactions like the Williamson ether synthesis and O-acylation opens a gateway to a vast chemical space of novel derivatives. These derivatives hold significant promise in the fields of medicinal chemistry, with potential applications as antimicrobial, anticancer, and anti-inflammatory agents, as well as in materials science for the development of advanced functional materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to explore the full potential of this privileged scaffold in their synthetic endeavors.

References

  • Molecules. 2022 Mar 11;27(6):1869. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. 2024; 37(4):334-347. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]

  • Journal of Emerging Technologies and Innovative Research. 2020 Dec;7(12):452-457. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]

  • International Journal of Pharmaceutical Sciences and Research. 2014; 5(1): 1-6. Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. [Link]

  • ACS Omega. 2025 May 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Molecules. 2022 Nov 9;27(22):7764. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

  • ACS Omega. 2025 May 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • Acta Crystallographica Section E. 2014; 70(Pt 5): o559. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. [Link]

  • Acta Crystallographica Section E. 2014; 70(Pt 5): o559. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. [Link]

  • Master Organic Chemistry. 2014 Oct 24. The Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document provides a comprehensive guide to the methodologies for evaluating the antimicrobial properties of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol. While specific experimental data for this compound is not extensively available in the public domain, the protocols herein are based on established and validated procedures for the broader class of 1,3,4-oxadiazole derivatives, which have shown considerable promise as antimicrobial agents.[1][2][3][4] Researchers are advised to use these protocols as a framework for their investigations and to validate the findings for their specific experimental conditions.

Introduction: The Promise of the 1,3,4-Oxadiazole Scaffold

The global challenge of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The compound this compound belongs to this promising class of molecules. Its structure, featuring a phenol moiety, suggests the potential for hydrogen bonding interactions with biological targets, which could contribute to its antimicrobial efficacy. The lipophilicity imparted by the phenyl group may also facilitate passage through microbial cell membranes.[2]

This guide provides detailed protocols for the systematic evaluation of the antimicrobial activity and cytotoxic profile of this compound, enabling researchers to generate robust and reproducible data.

Synthesis of this compound

While a detailed synthesis protocol is beyond the scope of this application note, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-documented. A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from the reaction of an acid hydrazide with an acyl chloride.[6] Alternatively, oxidative cyclization of acylhydrazones is another established method.[5] For the synthesis of the title compound, a plausible route involves the reaction of 2-hydroxybenzohydrazide with benzoyl chloride, followed by cyclization.

For researchers in the early stages of discovery, this compound is also commercially available from suppliers such as Sigma-Aldrich and Matrix Scientific for investigational use.

Core Protocols for Antimicrobial Activity Assessment

A multi-faceted approach is recommended to thoroughly characterize the antimicrobial profile of a novel compound. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion susceptibility test.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of a compound, defined as the lowest concentration that inhibits the visible growth of a microorganism.[7]

3.1.1. Principle and Rationale

This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium. The endpoint is determined by visual inspection of turbidity after a defined incubation period. This quantitative assay is crucial for comparing the potency of novel compounds to existing antibiotics.

3.1.2. Materials and Reagents

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and/or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

3.1.3. Step-by-Step Protocol

  • Preparation of the Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound's working stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a standard antibiotic with known efficacy against the test organism.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

3.1.4. Data Presentation

The results should be recorded in a clear and organized table.

Test MicroorganismGram StainMIC of this compound (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureusGram-positive[Experimental Value]Vancomycin[Experimental Value]
Escherichia coliGram-negative[Experimental Value]Ciprofloxacin[Experimental Value]
Pseudomonas aeruginosaGram-negative[Experimental Value]Ciprofloxacin[Experimental Value]
Candida albicansFungal[Experimental Value]Fluconazole[Experimental Value]

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock C Serial Dilution in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Add Controls D->E F Incubate (16-20h, 37°C) E->F G Visually Inspect for Turbidity F->G H Determine MIC G->H

Caption: Workflow for MIC determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.

3.2.1. Principle and Rationale

A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.

3.2.2. Materials and Reagents

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal strains of interest

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator

3.2.3. Step-by-Step Protocol

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known amount of a solution of this compound and allow them to dry.

  • Preparation of Microbial Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition (in millimeters) around each disk.

3.2.4. Data Interpretation

The diameter of the zone of inhibition is inversely proportional to the MIC. While standardized interpretive criteria are not available for novel compounds, the zone diameters can be used for comparative purposes against known antibiotics.

Cytotoxicity Assessment: The MTT Assay

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

4.1. Principle and Rationale

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

4.2. Materials and Reagents

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent to dissolve formazan

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

4.3. Step-by-Step Protocol

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for 24-72 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Hypothetical Mechanism of Action

While the exact mechanism of action for this compound is yet to be elucidated, many antimicrobial agents target essential cellular processes. For some oxadiazole derivatives, inhibition of bacterial topoisomerases has been suggested.[1]

Mechanism_of_Action Compound This compound Target Bacterial Topoisomerase (e.g., DNA Gyrase) Compound->Target Inhibition DNA_Replication DNA Replication Target->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Hypothetical inhibitory pathway.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial antimicrobial and cytotoxic evaluation of this compound. By systematically applying these methods, researchers can generate the foundational data necessary for further drug development efforts. It is anticipated that this compound, and the broader class of 1,3,4-oxadiazoles, will continue to be a fertile ground for the discovery of novel antimicrobial agents.

References

  • In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group. (2025). ResearchGate. [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. [Link]

  • A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. (2022). MDPI. [Link]

  • Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2013). ResearchGate. [Link]

  • Synthesis and Screening of Some Novel 2-[5-(Substituted phenyl)-[1][2]oxadiazol-2-yl]-benzoxazoles as Potential Antimicrobial Agents. (2013). ResearchGate. [Link]

  • Antimicrobial Activity of Some New Oxadiazole Derivatives. (2009). ResearchGate. [Link]

  • Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. (2011). PubMed. [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (2012). Baghdad Science Journal. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PubMed Central. [Link]

  • Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2020). PubMed Central. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). National Institutes of Health. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). MDPI. [Link]

  • Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2016). ResearchGate. [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2016). PubMed Central. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature. [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Potential of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Antioxidant Research

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to the pathophysiology of numerous human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease. Consequently, the discovery and characterization of novel antioxidant agents remain a cornerstone of modern drug development.

The compound 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol emerges as a molecule of significant interest. Its chemical architecture marries two critical pharmacophores: a phenolic ring, renowned for its potent hydrogen-donating, radical-scavenging capabilities, and a 1,3,4-oxadiazole moiety, a heterocyclic system known for its metabolic stability and diverse biological activities.[1][2][3] The synergistic combination of these two groups suggests a promising profile for mitigating oxidative damage. The phenolic hydroxyl group can directly neutralize free radicals, while the conjugated system of the oxadiazole ring may enhance the stability of the resulting phenoxyl radical, thereby potentiating its antioxidant efficacy.[1][2]

This guide provides a comprehensive framework for the systematic evaluation of the antioxidant potential of this compound, detailing the mechanistic rationale behind the chosen assays and providing robust, step-by-step protocols for their execution.

Part 1: Mechanistic Underpinnings of Antioxidant Activity

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to interrupt the cascade of oxidative reactions through several key mechanisms. Understanding these pathways is crucial for selecting and interpreting the results from various in vitro and cell-based assays.

  • Hydrogen Atom Transfer (HAT): This is a primary mechanism where the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system and the attached 1,3,4-oxadiazole ring, which reduces its reactivity and prevents it from propagating the radical chain reaction.[1]

    • Phenol-OH + R• → Phenol-O• + RH

  • Single Electron Transfer (SET): In this mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer to further stabilize the molecule. The SET mechanism is fundamental to assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

    • Phenol-OH + R• → [Phenol-OH]•+ + R:⁻

The choice of antioxidant assays should, therefore, encompass both HAT and SET-based methods to provide a comprehensive profile of the compound's activity.

Below is a conceptual diagram illustrating the dual antioxidant mechanisms.

G cluster_0 Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Compound This compound (Ar-OH) HAT_Step1 Donates H• Compound->HAT_Step1 SET_Step1 Donates e⁻ Compound->SET_Step1 Radical Free Radical (R•) Radical->HAT_Step1 Radical->SET_Step1 Stabilized_Radical Stabilized Phenoxyl Radical (Ar-O•) HAT_Step1->Stabilized_Radical Neutralized_Molecule Neutralized Molecule (RH) HAT_Step1->Neutralized_Molecule Radical_Cation Radical Cation ([Ar-OH]•+) SET_Step1->Radical_Cation Radical_Anion Radical Anion (R:⁻) SET_Step1->Radical_Anion

Caption: Dual mechanisms of free radical scavenging.

Part 2: Synthesis of the Target Compound

A reliable synthesis is the prerequisite for any experimental evaluation. The title compound, this compound, can be synthesized via the cyclization of a diacylhydrazine precursor, which is itself formed from commercially available starting materials. The following protocol is adapted from established literature procedures.[1][2][3]

G cluster_synthesis Synthesis Workflow A Salicyl hydrazide C N'-benzoyl-2-hydroxybenzohydrazide (Diacylhydrazine Intermediate) A->C B Benzoyl chloride B->C D Thionyl Chloride (SOCl₂) Reflux C->D Cyclodehydration E This compound (Final Product) D->E

Caption: Synthetic pathway to the target compound.

Protocol: Synthesis of this compound (7a)

  • Synthesis of N'-benzoyl-2-hydroxybenzohydrazide (Intermediate):

    • Dissolve salicyl hydrazide (1.52 g, 10 mmol) in an appropriate solvent like tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add benzoyl chloride (1.40 g, 10 mmol) dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 6 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

  • Cyclodehydration to form this compound:

    • To the synthesized N'-benzoyl-2-hydroxybenzohydrazide (2.56 g, 10 mmol), add an excess of thionyl chloride (SOCl₂).

    • Reflux the mixture for 6 hours.

    • After cooling, carefully pour the reaction mixture into crushed ice to decompose the excess thionyl chloride.

    • The precipitated solid is the crude final product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[3]

Part 3: In Vitro Antioxidant Capacity Assays

A multi-assay approach is recommended to build a comprehensive antioxidant profile. The following three assays are foundational for characterizing novel compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from deep violet to pale yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[4][5]

Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark at 4°C.[4]

    • Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or DMSO.

    • Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution of a standard antioxidant like Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and standard in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • In triplicate wells, add 100 µL of each dilution.

    • Add 100 µL of methanol to triplicate wells to serve as a negative control.

    • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [4] (Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound).

    • Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[7][8][9]

Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[7]

    • ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][9]

    • Prepare stock solutions of the test compound and a standard (Trolox) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and standard.

    • Add a small volume (e.g., 20 µL) of each dilution to triplicate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Mix and incubate at room temperature for 6 minutes.[7]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This SET-based assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance at ~593 nm is proportional to the antioxidant's reducing power.[10]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of appropriately diluted test compound, standard, or blank (solvent) to triplicate wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubate the plate at 37°C for 4-30 minutes (time can be optimized).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents (e.g., in µmol Fe(II) per gram of the compound).

Summary of In Vitro Data

The following table presents representative data for this compound (7a) and a standard antioxidant, adapted from the literature, to illustrate expected outcomes.[2]

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (mM Fe²⁺/mM)
This compound (7a) > 25024.630.83
Ascorbic Acid (Standard) 38.7816.35N/A

Note: Lower IC₅₀ values indicate higher radical scavenging activity. Higher FRAP values indicate greater reducing power. Data is illustrative and should be determined experimentally.

Part 4: Cell-Based Antioxidant Activity Assay

While in vitro chemical assays are essential for initial screening, they do not account for biological complexity such as cell uptake, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[11][12]

Principle: The CAA assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench the ROS, thereby inhibiting the formation of DCF.[11][12][13]

G cluster_CAA Cellular Antioxidant Activity (CAA) Assay Workflow Start Seed Cells (e.g., HepG2) Step1 Treat with Compound + DCFH-DA probe Start->Step1 Step2 Induce Oxidative Stress (AAPH) Step1->Step2 Inhibition Antioxidant Action (Compound quenches ROS) Step3 ROS Generation Step2->Step3 Step4 DCFH -> DCF (Fluorescent) Step3->Step4 Step3->Inhibition Inhibits Step5 Measure Fluorescence Step4->Step5 Inhibition->Step4 Prevents

Caption: Workflow of the CAA assay.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black, clear-bottom plate and grow to confluence.

  • Treatment: Remove the culture medium and wash the cells with a suitable buffer (e.g., DPBS).

  • Loading: Treat the cells with various concentrations of the test compound and a standard (e.g., Quercetin) along with the DCFH-DA probe (e.g., 50 µL of each) for 1 hour at 37°C.[13]

  • Induction of Oxidative Stress: Wash the cells to remove the probe and compound from the medium. Add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce intracellular ROS formation.[12]

  • Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~538 nm) in kinetic mode at 37°C, taking readings every 5 minutes for 1 hour.[14]

Calculation:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.

  • Calculate the percent inhibition of DCF formation for each concentration relative to the control (cells treated with AAPH but no antioxidant).

  • Determine the CAA value, often expressed as micromoles of Quercetin equivalents per 100 micromoles of the test compound.

Conclusion and Future Directions

This comprehensive guide outlines the essential methodologies for a robust evaluation of the antioxidant potential of this compound. By employing a combination of HAT- and SET-based in vitro assays (DPPH, ABTS, FRAP) and corroborating these findings with a biologically relevant cell-based assay (CAA), researchers can build a strong, multi-faceted profile of the compound's activity. The data generated will be critical for guiding further preclinical development, including mechanism of action studies, structure-activity relationship (SAR) optimization, and eventual in vivo efficacy testing in models of oxidative stress-related diseases.

References

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Application Notes and Protocols: Anticancer Applications of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Therapeutic Promise of Phenolic Oxadiazoles

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Within this broad class, derivatives of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol are emerging as a particularly promising subclass for anticancer drug development. The incorporation of a phenolic hydroxyl group on the phenyl ring introduces a key functional group that can significantly influence the molecule's biological activity, including its ability to interact with specific cellular targets, its solubility, and its overall pharmacokinetic profile. These derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular machinery like tubulin.[2][3]

This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for researchers aiming to explore the therapeutic potential of this exciting class of compounds.

Part 1: Synthesis of this compound Derivatives

A common synthetic route to generate these compounds involves a multi-step process, beginning with the modification of a starting phenol. The following protocol is a representative example for the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4: Schiff Base Formation cluster_2 Step 5: Oxidative Cyclization 4-chlorophenol 4-chlorophenol 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol 4-chlorophenol->4-chloro-2-nitrophenol Nitration 2-amino-4-chlorophenol 2-amino-4-chlorophenol 4-chloro-2-nitrophenol->2-amino-4-chlorophenol Reduction N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide 2-amino-4-chlorophenol->N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide Reaction with Phosgene/Triphosgene & Hydrazine Schiff Base Schiff Base N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide->Schiff Base Condensation with Aromatic Aldehyde Final Product Final Product Schiff Base->Final Product Cyclization with Oxidizing Agent Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base

Caption: Synthetic pathway for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.

Detailed Synthesis Protocol

Materials:

  • 4-chlorophenol

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydrosulfite (Na₂S₂O₄) or other reducing agent

  • Phosgene or a safer equivalent like triphosgene

  • Hydrazine hydrate

  • Substituted aromatic aldehydes

  • Oxidizing agent (e.g., chloramine-T, iodine)

  • Appropriate solvents (e.g., ethanol, methanol, DMF)

Procedure:

  • Nitration of 4-chlorophenol: Carefully add nitric acid to a solution of 4-chlorophenol in concentrated sulfuric acid at low temperature (0-5 °C) to yield 4-chloro-2-nitrophenol.

  • Reduction of the Nitro Group: Reduce the nitro group of 4-chloro-2-nitrophenol to an amino group using a suitable reducing agent like sodium hydrosulfite to obtain 2-amino-4-chlorophenol.

  • Formation of Hydrazinecarboxamide: React the 2-amino-4-chlorophenol with phosgene or triphosgene, followed by treatment with hydrazine hydrate, to form N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide. This intermediate is a key building block.

  • Schiff Base Formation: Condense the hydrazinecarboxamide intermediate with a variety of substituted aromatic aldehydes in a suitable solvent like ethanol with a catalytic amount of acid to form the corresponding Schiff bases.

  • Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring: Cyclize the Schiff base using an oxidizing agent to yield the final 2,5-disubstituted 1,3,4-oxadiazole product.[2] The product can be purified by recrystallization from an appropriate solvent.

Expert Insight: The choice of substituents on the aromatic aldehyde in step 4 is critical for generating a library of derivatives with diverse electronic and steric properties, which is essential for structure-activity relationship (SAR) studies.

Part 2: In Vitro Anticancer Evaluation

A tiered approach is recommended for evaluating the anticancer potential of the synthesized derivatives. This typically starts with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent compounds.

Experimental Workflow for In Vitro Evaluation

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Assays for Lead Compounds Synthesized Derivatives Synthesized Derivatives MTS/MTT Assay MTS/MTT Assay Synthesized Derivatives->MTS/MTT Assay Treat Cancer Cell Lines Determine IC50 Values Determine IC50 Values MTS/MTT Assay->Determine IC50 Values Data Analysis Select Lead Compounds Select Lead Compounds Determine IC50 Values->Select Lead Compounds Potency Ranking Apoptosis Assays Apoptosis Assays Select Lead Compounds->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Select Lead Compounds->Cell Cycle Analysis Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Select Lead Compounds->Mitochondrial Membrane Potential Assay Caspase Activation Assay Caspase Activation Assay Select Lead Compounds->Caspase Activation Assay

Caption: Tiered workflow for the in vitro evaluation of anticancer activity.

Protocol 1: Cell Viability Assessment (MTS Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀). The MTS assay is a colorimetric method for assessing cell viability.[4]

Materials:

  • Cancer cell lines (e.g., HT-29 colon adenocarcinoma, MDA-MB-231 breast adenocarcinoma)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).[4]

  • MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their predetermined IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20 °C.

  • Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Part 3: Mechanistic Insights and Target Identification

Understanding the mechanism of action is crucial for the further development of lead compounds. For 1,3,4-oxadiazole derivatives, several mechanisms have been proposed, including the inhibition of key enzymes and proteins involved in cancer progression.[5]

Proposed Mechanism of Action: Tubulin Inhibition

Molecular docking studies have suggested that certain 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues may exert their anticancer effects by inhibiting tubulin polymerization.[2] These compounds are predicted to bind to the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Signaling Pathway Diagram

G Oxadiazole_Derivative Oxadiazole_Derivative Tubulin Tubulin Oxadiazole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics Disruption Tubulin->Microtubule_Dynamics G2M_Arrest G2/M Phase Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

Quantitative Data Summary

The following table summarizes the anticancer activity of representative this compound derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineActivity MetricValueReference
6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI65.12%[2]
NCI-H460 (Lung Cancer)PGI55.61%[2]
SNB-75 (CNS Cancer)PGI54.68%[2]
4h 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamideA549 (Lung Cancer)IC₅₀<0.14 µM[3]
4i N-(4-chlorophenyl)-2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamideA549 (Lung Cancer)IC₅₀1.59 µM[3]
4u N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)GP6.82%[5]

PGI: Percent Growth Inhibition; GP: Growth Percent

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The protocols and insights provided in this guide offer a robust framework for the synthesis, evaluation, and mechanistic elucidation of these promising compounds. Future research should focus on expanding the chemical diversity of this scaffold, performing in-depth SAR studies to optimize potency and selectivity, and advancing the most promising leads into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

References

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC. [Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). PMC. [Link]

  • Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted- 1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives. (2005). Semantic Scholar. [Link]

  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. (2014). Biomed Research International. [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). MDPI. [Link]

  • Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2022). ResearchGate. [Link]

  • Novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives: Promising anticancer agents. (2010). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives as anti-breast cancer agents. (2019). PubMed. [Link]

  • Synthesis and biological evaluation of oxadiazole incorporated ellipticine derivatives as anticancer agents. (2014). Semantic Scholar. [Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). MDPI. [Link]

  • 2-(5-[(2-hydroxyethyl)sulfanyl]-1,3,4-oxadiazole-2-yl)m phenol. (2022). ResearchGate. [Link]

  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). MDPI. [Link]

  • Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. (2021). MDPI. [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). PMC. [Link]

  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). MDPI. [Link]

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2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: A Versatile Fluorescent Probe for Cellular Investigations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Fluorophore with Potential

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. Among the myriad of fluorophores, those built upon the 1,3,4-oxadiazole scaffold have garnered significant attention for their robust photophysical properties and synthetic versatility. This document provides a comprehensive guide to the application of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol , a promising fluorescent probe for researchers, scientists, and drug development professionals. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs suggest a strong potential for applications in pH sensing and cellular imaging, drawing parallels from closely related analogs.

The core structure, featuring a phenol group directly attached to the 1,3,4-oxadiazole ring, is a classic design for enabling Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical phenomenon is highly desirable in the design of fluorescent probes as it often results in a large Stokes shift, minimizing self-absorption and reducing background interference from cellular autofluorescence.[1][2] The purpose of these application notes is to provide a foundational understanding of this probe's likely mechanism of action and to offer detailed protocols for its characterization and application in a research setting.

Scientific Foundation: The Power of ESIPT and pH Sensitivity

The operational principle of this compound as a fluorescent probe is likely rooted in the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] In its ground state, the molecule exists predominantly in its enol form. Upon photoexcitation, the phenolic proton becomes more acidic and is transferred to a nearby acceptor atom on the oxadiazole ring, leading to the formation of an excited keto tautomer. This tautomer then relaxes to the ground state via fluorescence emission at a longer wavelength than the absorption wavelength. This process is often sensitive to the local microenvironment, particularly pH.

Changes in environmental pH can influence the equilibrium between the protonated and deprotonated forms of the phenolic hydroxyl group, thereby modulating the ESIPT process and, consequently, the fluorescence output.[5][6] In acidic environments, the phenolic proton is readily available for transfer, leading to characteristic ESIPT fluorescence. Conversely, in basic conditions, the deprotonation of the phenol can alter the electronic properties of the molecule, often leading to a different fluorescence response or quenching. This pH-dependent fluorescence makes this compound a strong candidate for monitoring pH changes within cellular compartments.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the root causes of these issues and provide field-proven troubleshooting strategies and protocols to ensure a successful, high-purity synthesis.

Section 1: The Primary Synthesis Pathway: An Overview

The most common and reliable method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, including the title compound, is a two-step process. It begins with the condensation of a carboxylic acid derivative with a hydrazide, followed by a dehydrative cyclization reaction. For this compound, the reactants are typically salicylic acid (or its ester) and benzhydrazide.

The overall reaction is as follows:

  • Step 1: Acylation. Salicylic acid is reacted with benzhydrazide. This step can be direct, but more commonly involves activating the salicylic acid (e.g., as an acid chloride or ester) to form the key intermediate, N'-(2-hydroxybenzoyl)benzohydrazide .

  • Step 2: Cyclodehydration. The N,N'-diacylhydrazine intermediate is heated in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂), to induce ring closure and form the 1,3,4-oxadiazole ring.[1][2]

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Salicylic Acid C N'-(2-hydroxybenzoyl)benzohydrazide (Intermediate) A->C Condensation (e.g., heat) B Benzhydrazide B->C E Crude Product (Contains Final Product + Impurities) C->E Dehydrative Cyclization (Heat) D Dehydrating Agent (e.g., POCl₃, PPA) D->C F Purification (Recrystallization / Chromatography) E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding impurities encountered during the synthesis.

Q1: What are the most common impurities I might find in my crude product?

A1: The impurities in your crude product are almost always related to incomplete reactions or side reactions involving the starting materials. Below is a table summarizing the most likely contaminants.

Impurity NameStructureOriginHow to Detect (TLC/NMR)
Benzhydrazide Ph-C(=O)NHNH₂Unreacted starting materialHighly polar spot on TLC. Distinctive -NH₂ and -NH signals in ¹H NMR.
Salicylic Acid 2-HO-C₆H₄-COOHUnreacted starting materialPolar, often streaky spot on TLC. Broad -COOH proton in ¹H NMR.
N'-(2-hydroxybenzoyl)benzohydrazide 2-HO-C₆H₄-C(=O)NHNHC(=O)-PhKey Intermediate from incomplete cyclizationA single spot, less polar than starting materials but more polar than the final product. Multiple distinct -NH signals in ¹H NMR.
2,5-Diphenyl-1,3,4-oxadiazole Ph-(C₂N₂O)-PhSelf-condensation of benzhydrazideNon-polar spot on TLC. Symmetrical structure leads to a simpler ¹H NMR spectrum compared to the desired product.
Q2: My reaction seems to have stalled. My analysis shows a major component that is not my starting material or desired product. What is it?

A2: You have most likely isolated the key intermediate, N'-(2-hydroxybenzoyl)benzohydrazide . This occurs when the first step (acylation) is successful, but the second step (cyclodehydration) is incomplete. This is the most common point of failure in this synthesis. The cyclization requires harsh, anhydrous conditions, and insufficient heating or a weakened dehydrating agent will cause the reaction to stall here.[3]

Q3: Why is my crude product dark brown or black, and how can I fix it?

A3: Significant discoloration, especially when using strong acid catalysts like concentrated sulfuric acid or polyphosphoric acid at high temperatures, is often due to charring or decomposition.[3] These powerful dehydrating agents can cause side reactions if the temperature is too high or the reaction time is excessively long. To purify, you can attempt recrystallization with activated charcoal. A small amount of charcoal can be added to the hot, dissolved solution to adsorb the colored impurities before filtering the hot solution and allowing it to crystallize.

Section 3: Troubleshooting Guide: Identifying and Mitigating Impurities

This guide provides a systematic approach to diagnosing and solving common impurity problems.

Impurity Formation Pathways

G SM1 Salicylic Acid INT N'-(2-hydroxybenzoyl)benzohydrazide (Intermediate) SM1->INT Step 1 IMP1 Unreacted Starting Materials SM1->IMP1 Incomplete Reaction SM2 Benzhydrazide SM2->INT Step 1 SM2->IMP1 Incomplete Reaction IMP2 Symmetrical Byproduct (2,5-Diphenyl-1,3,4-oxadiazole) SM2->IMP2 Self-Condensation (Side Reaction) PROD Desired Product INT->PROD Step 2: Complete Cyclization INT->IMP1 Incomplete Cyclization Stalls here

Caption: Key pathways for product and impurity formation during the synthesis.

Problem 1: Presence of Unreacted Starting Materials (Salicylic Acid, Benzhydrazide)
  • Symptom: TLC analysis of the crude product shows spots corresponding to the starting materials (typically very polar). ¹H NMR may show characteristic peaks for salicylic acid (-COOH) or benzhydrazide (-NH₂).

  • Root Cause Analysis:

    • Incorrect Stoichiometry: An excess of one reactant was used.

    • Insufficient Reaction Time/Temperature (Step 1): The initial condensation to form the diacylhydrazine intermediate did not go to completion.

  • Corrective Actions (Solutions):

    • Purification: These highly polar starting materials can usually be removed effectively via recrystallization or a silica gel column.

    • Re-subject to Reaction Conditions: If the intermediate is the main product and starting materials are minimal, proceed to the cyclization step. If significant starting material remains, it may be necessary to restart the reaction.

  • Preventive Measures:

    • Use a 1:1 stoichiometric ratio of salicylic acid and benzhydrazide.

    • Ensure adequate heating (reflux) and reaction time for the initial condensation step, monitoring by TLC until the starting materials are consumed.

Problem 2: Incomplete Cyclization (High level of N'-(2-hydroxybenzoyl)benzohydrazide Intermediate)
  • Symptom: The main product isolated is not the desired oxadiazole but the diacylhydrazine intermediate. This compound will have a different melting point and distinct NMR signals (especially multiple N-H protons) compared to the final product.

  • Root Cause Analysis:

    • Dehydrating Agent is Ineffective: The reagent (e.g., POCl₃) may have degraded due to moisture exposure.

    • Insufficient Temperature: The cyclodehydration step requires significant thermal energy, often in the range of 100-150 °C.[4]

    • Presence of Water: The reaction is a dehydration. Any water present in the solvents or on the glassware will inhibit the reaction.

  • Corrective Actions (Solutions):

    • Re-run the Reaction: Take the isolated intermediate and re-subject it to the cyclization conditions using fresh dehydrating agent and rigorously dried solvent and glassware.

    • Increase Temperature/Time: Cautiously increase the reaction temperature and monitor by TLC until the intermediate spot is replaced by the product spot.

  • Preventive Measures:

    • Use freshly opened or properly stored dehydrating agents. POCl₃, for example, is highly sensitive to moisture.

    • Dry all glassware in an oven before use. Use anhydrous solvents if the protocol calls for them.

    • Ensure the reaction temperature is maintained at the level specified in the literature procedure.

Section 4: Key Protocols for Analysis and Purification

Protocol 4.1: Recommended TLC System for In-process Monitoring

Monitoring the reaction is critical for identifying the formation of intermediates and the consumption of starting materials.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane.

    • For polar compounds (starting materials): Start with a 50:50 mixture (1:1 v/v) of Ethyl Acetate:Hexane. Salicylic acid and benzhydrazide will be near the baseline.

    • For intermediate and product: A 30:70 mixture (3:7 v/v) of Ethyl Acetate:Hexane is often a good system.

  • Visualization: UV lamp (254 nm). The aromatic rings in all components make them highly visible.

  • Expected Rf Values (Relative): Rf (Starting Materials) < Rf (Intermediate) < Rf (Product).

Protocol 4.2: Standard Recrystallization Procedure for Purification

Recrystallization is highly effective for purifying the final product from the more polar intermediate and starting materials.

  • Solvent Selection: Ethanol or a mixture of Ethanol/Water is often a suitable solvent system. The goal is to find a solvent in which the product is soluble when hot but poorly soluble when cold.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the solid. c. If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. d. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities. e. Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form. f. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent. h. Dry the crystals in a vacuum oven.

Section 5: References

  • Kim, K., Chung, Y. K., Kim, H., Ha, C. Y., Huh, J., & Song, C. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Advances. Available at: [Link]

  • Di Fede, C., et al. (2023). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. National Institutes of Health. Available at: [Link]

  • Guin, S., Ghosh, T., Rout, S. K., Banerjee, A., & Patel, B. K. (2011). A Copper(II)-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles through an Imine C–H Functionalization of N-Arylidenearoylhydrazide. Organic Letters. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General principles of heterocyclic synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms of condensation and dehydration reactions).

  • Patel, D. A., & Patel, A. D. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry. Available at: [Link]

  • Khiati, Z., et al. (2007). Synthesis and antibacterial activity of 1,3,4-oxadiazole and 1,2,4-triazole derivatives of salicylic acid and its synthetic intermediates. South African Journal of Chemistry. Available at: [Link]

  • Loh, T.-P., & Hu, Q.-Y. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

  • Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

  • Asif, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

  • Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

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Technical Support Center: Stability of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol. This molecule, featuring a core 1,3,4-oxadiazole scaffold, is a valuable building block in medicinal chemistry and materials science.[1][2][3] However, researchers frequently encounter stability issues when handling this compound in solution, leading to inconsistent experimental results. This guide provides in-depth troubleshooting advice, validated protocols, and a clear rationale behind our recommendations to ensure the integrity of your experiments. While direct, extensive stability data for this specific molecule is limited, this guide synthesizes established principles of 1,3,4-oxadiazole and phenol chemistry to address the most common challenges.

Section 1: Chemical Profile and Inherent Stability Characteristics

Understanding the structure of this compound is the first step in diagnosing instability. The molecule contains two key functional regions that dictate its chemical behavior.

cluster_main This compound cluster_oxadiazole 1,3,4-Oxadiazole Ring (Susceptible to Hydrolysis) cluster_phenol Phenol Moiety (Prone to Oxidation) mol mol node1 node2

Caption: Key functional moieties of the target compound.

  • The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is the most stable of the oxadiazole isomers.[4][5] However, its stability is not absolute. The carbon atoms at the 2 and 5 positions are electron-deficient, making them susceptible to nucleophilic attack, particularly under strongly acidic or basic conditions, which can lead to hydrolytic ring cleavage.[5][6]

  • The Phenol Moiety: The hydroxyl (-OH) group attached to a phenyl ring is a well-known site of oxidative instability. It can be easily oxidized to form colored quinone-type byproducts, a common source of solution discoloration.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers.

Q1: Why is my solution of this compound rapidly turning yellow or brown?

A1: This is a classic indicator of oxidation.

  • Causality: The phenolic hydroxyl group is likely being oxidized into a quinone or a related polymeric structure. This process can be accelerated by exposure to atmospheric oxygen, light, or trace metal ion contaminants in your solvent.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent (e.g., DMSO, DMF, ethanol) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions inside a glovebox or by using Schlenk line techniques to minimize oxygen exposure.

    • Protect from Light: Store both the solid compound and its solutions in amber vials or wrap clear vials with aluminum foil. Light, particularly in the UV spectrum, can catalyze oxidative degradation.[7][8]

    • Use High-Purity Solvents: Trace metal impurities in lower-grade solvents can act as catalysts for oxidation. Use HPLC-grade or anhydrous solvents.

Q2: My HPLC analysis shows the appearance of new peaks over time, even when the solution color hasn't changed. What's happening?

A2: This suggests hydrolytic degradation of the oxadiazole ring.

  • Causality: The 1,3,4-oxadiazole ring is susceptible to hydrolysis, especially outside of an optimal pH range. Studies on similar oxadiazole derivatives have shown that they exhibit maximum stability in a slightly acidic pH window of 3-5.[9][10] In strongly acidic or, more commonly, alkaline conditions, water or hydroxide ions can attack the ring, leading to its cleavage and the formation of new chemical species.

  • Troubleshooting Steps:

    • Control the pH: If you must use an aqueous or protic solvent system (like methanol/water), buffer your solution to maintain a pH between 3 and 5. Avoid basic conditions unless required by the experimental protocol, and if so, use freshly prepared solutions immediately.

    • Prioritize Aprotic Solvents: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF. The absence of a proton donor minimizes the risk of hydrolysis.[9]

    • Cold Storage is Crucial: Store all solutions at -20°C or, for long-term storage, at -80°C. Lower temperatures significantly slow the rate of all degradation pathways.

Q3: What are the definitive best practices for preparing and storing a stock solution?

A3: A combination of the strategies above is essential for maximizing shelf-life.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSO or DMF.Aprotic nature prevents hydrolysis; high purity avoids catalytic impurities.[9]
pH (if aqueous) Buffer to pH 3-5.This is the demonstrated range of maximum stability for similar oxadiazole cores.[9][10]
Temperature -20°C (short-term) or -80°C (long-term).Reduces the kinetic rate of all degradation reactions.
Atmosphere Aliquot and store under an inert gas (Argon or Nitrogen).Prevents oxidation of the phenol moiety.
Light Use amber glass vials.Prevents light-catalyzed photodegradation.
Concentration Prepare a concentrated stock (e.g., 10-50 mM).Dilute to the final working concentration immediately before use. This minimizes the amount of compound exposed to potentially destabilizing conditions in dilute solutions.

Section 3: Essential Experimental Protocols

To ensure trustworthy and reproducible data, we provide the following validated workflows.

Protocol 1: Workflow for a Forced Degradation Study

A forced degradation study is a self-validating system to understand your molecule's specific liabilities. It involves intentionally stressing the compound to predict its primary degradation pathways.

G cluster_conditions Stress Conditions (24h) start Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base oxidative Oxidative 3% H2O2, RT start->oxidative thermal Thermal Solution at 80°C start->thermal photo Photolytic UV Lamp (254nm), RT start->photo analyze Analyze All Samples by HPLC-UV/MS (Compare to unstressed control) acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze interpret Identify Degradants & Determine Stability Profile analyze->interpret

Caption: Workflow for assessing compound stability.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound. A good starting solvent is a 1:1 mixture of acetonitrile and water to ensure solubility and allow for hydrolytic stress.

  • Control Sample: Immediately inject a portion of this initial solution into your HPLC system to serve as the t=0 control.

  • Stress Conditions: Aliquot the solution into separate, appropriate vials for each stress condition:

    • Acidic: Add HCl to a final concentration of 0.1 M. Heat at 60°C.

    • Basic: Add NaOH to a final concentration of 0.1 M. Heat at 60°C.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat the solution at 80°C in the dark.

    • Photolytic: Expose the solution to a UV lamp (e.g., 254 nm) at room temperature.

  • Analysis: After a set time (e.g., 2, 8, 24 hours), quench the reactions (e.g., neutralize acid/base samples), and analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradant masses.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradants formed under each condition.

Protocol 2: Preparation of a Stabilized Stock Solution (10 mM)
  • Place a calculated amount of this compound (MW ≈ 238.24 g/mol ) into a tared amber glass vial.

  • Transfer the vial to a glovebox or use a Schlenk line flushed with argon or nitrogen.

  • Add the required volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Vortex gently until the solid is completely dissolved.

  • Using a positive displacement pipette, aliquot the stock solution into smaller volume amber cryovials.

  • Blanket the headspace of each cryovial with argon or nitrogen before sealing tightly.

  • Store the aliquots at -80°C. For daily use, one aliquot can be kept at -20°C for up to one week.

Section 4: Summary of Expected Stability Profile

Based on forced degradation studies of structurally related 1,3,4-oxadiazole derivatives, the following stability profile can be anticipated.[1][11]

Stress ConditionExpected DegradationPrimary Moiety Affected
Alkaline Hydrolysis (e.g., 0.1 M NaOH) High1,3,4-Oxadiazole Ring
Acidic Hydrolysis (e.g., 0.1 M HCl) Moderate to High1,3,4-Oxadiazole Ring
Oxidation (e.g., 3% H₂O₂) ModeratePhenol Ring
Thermal (Heat) ModerateBoth
Photolytic (UV Light) Low to ModeratePhenol Ring

Section 5: Proposed Degradation Pathways

The two primary mechanisms of degradation are visualized below. Identifying these potential products via LC-MS during a forced degradation study can confirm the mode of instability.

G cluster_pathways Potential Degradation Pathways Parent This compound (Parent Compound) Hydrolysis_Product Ring-Opened Products (e.g., Hydrazide & Benzoate derivatives) Parent->Hydrolysis_Product  Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product Quinone-type Structures (Colored Byproducts) Parent->Oxidation_Product  Oxidation (O₂, Light, Metal Ions)

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Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and its derivatives. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the fluorescence quantum yield of this versatile fluorophore.

I. Understanding the Photophysics of this compound

Before diving into troubleshooting, it's crucial to understand the inherent photophysical properties of this compound. This molecule's fluorescence is intricately linked to processes like Excited-State Intramolecular Proton Transfer (ESIPT). In the excited state, a proton can be transferred from the phenolic hydroxyl group to a nitrogen atom on the oxadiazole ring.[1][2][3] This process can lead to a large Stokes shift, but it also introduces non-radiative decay pathways that can lower the quantum yield.

Furthermore, the fluorescence of this compound and its derivatives can be highly sensitive to the surrounding environment, including solvent polarity and the potential for aggregation.[4][5][6] Understanding these factors is key to diagnosing and resolving issues with low fluorescence quantum yield.

II. Troubleshooting Guide: Low Fluorescence Quantum Yield

A low fluorescence quantum yield is a frequent challenge that can compromise the sensitivity and reliability of your experiments.[7] This section provides a systematic approach to identifying and addressing the root causes.

Q1: My fluorescence signal is weak or non-existent. What are the initial checks I should perform?

A1: Start with the fundamentals of your experimental setup and sample preparation.

  • Purity of the Compound: Impurities are a common cause of fluorescence quenching.[7] If you've synthesized the compound, verify its purity using techniques like NMR, mass spectrometry, and elemental analysis.[4][8]

  • Concentration Optimization: Both high and low concentrations can negatively impact fluorescence.[7]

    • High Concentrations: Can lead to self-quenching or aggregation-caused quenching (ACQ).[7][9]

    • Low Concentrations: May result in a signal that is below the detection limit of your instrument.[7]

  • Instrumentation Settings: Ensure your fluorometer is correctly configured.[7]

    • Verify the excitation wavelength is appropriate for your compound.

    • Confirm the emission is being detected across the correct wavelength range.

    • Optimize the slit widths for your specific sample.

Q2: I've confirmed the purity and optimized the concentration, but the quantum yield is still low. What's the next step?

A2: Investigate the influence of the solvent and potential aggregation effects.

  • Solvent Polarity: The fluorescence of many organic dyes, including phenol derivatives, is highly dependent on the solvent environment.[5][10][11] Protic solvents, in particular, can have a significant effect on the fluorescence spectral properties.[5]

    • Experiment: Measure the fluorescence in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, DMSO). This will help you identify the optimal solvent for your application. For instance, some oxadiazole derivatives show improved emission in DMSO due to viscosity-activated fluorescence enhancement.[4]

  • Aggregation-Induced Emission (AIE): Some molecules, particularly those with rotatable phenyl groups, can exhibit Aggregation-Induced Emission (AIE).[9][12] In dilute solutions, intramolecular rotations can lead to non-radiative decay and low fluorescence.[12] In an aggregated state or in a viscous solvent, these rotations are restricted, which can block the non-radiative pathways and significantly enhance the fluorescence quantum yield.[9]

    • Experiment: To test for AIE, you can measure the fluorescence in solvent/non-solvent mixtures. For example, you can gradually add a poor solvent (like water) to a solution of your compound in a good solvent (like THF or DMF) and monitor the change in fluorescence intensity.[12][13] An increase in fluorescence upon aggregation is a hallmark of AIE.

Q3: Could intramolecular processes be responsible for the low quantum yield?

A3: Yes, Excited-State Intramolecular Proton Transfer (ESIPT) is a key process in this molecule. While ESIPT can be beneficial in some applications, it can also provide a pathway for non-radiative decay.

  • Understanding ESIPT: In the excited state, the phenolic proton can transfer to the oxadiazole ring, leading to a tautomeric form that may have different emissive properties.[1][2][3] The efficiency of this process and the subsequent relaxation pathways can influence the overall quantum yield.

  • Modulating ESIPT: The efficiency of ESIPT can be influenced by the solvent environment and by chemical modifications to the molecule. For example, hydrogen-bonding solvents can compete with the intramolecular hydrogen bond, potentially altering the photophysical behavior.[5]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Fluorescence Quantum Yield check_basics Initial Checks: Purity, Concentration, Instrument Settings start->check_basics basics_ok Basics OK? check_basics->basics_ok basics_ok->check_basics No - Re-evaluate investigate_solvent Investigate Solvent Effects & Aggregation basics_ok->investigate_solvent Yes solvent_optimized Solvent Optimized? investigate_solvent->solvent_optimized solvent_optimized->investigate_solvent No - Re-evaluate consider_esipt Consider Intramolecular Processes (ESIPT) solvent_optimized->consider_esipt Yes structural_modification Consider Structural Modification consider_esipt->structural_modification end_fail Consult Further Literature/ Expert consider_esipt->end_fail end_success Quantum Yield Enhanced structural_modification->end_success

Caption: A step-by-step workflow for troubleshooting low fluorescence quantum yield.

III. Frequently Asked Questions (FAQs)

Q: How can I accurately measure the fluorescence quantum yield?

A: The most common and reliable method is the comparative method, which involves using a well-characterized standard with a known quantum yield.[14][15] The procedure involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.[15]

Key considerations for accurate measurement include:

  • Choosing a Standard: Select a standard that absorbs and emits in a similar wavelength range as your sample.[15]

  • Concentration: Keep the absorbance of both the sample and standard solutions below 0.1 at the excitation wavelength to avoid inner filter effects.[14][15]

  • Solvent: If possible, use the same solvent for both the sample and the standard. If different solvents are used, a correction for the refractive index of the solvents must be applied.[14]

Q: What are some common quantum yield standards?

A: A variety of standards are available covering different spectral ranges. It is recommended to use a series of candidate quantum yield standards for the wavelength region of approximately 350 nm to 950 nm.[16] Some commonly used standards include quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH, and various rhodamine dyes.[17]

Q: Can I enhance the quantum yield by modifying the chemical structure?

A: Yes, chemical modification is a powerful strategy. Introducing electron-donating or electron-withdrawing groups can significantly alter the photophysical properties.[18][19] For example, adding phenyl groups to a fluorophore has been shown to enhance fluorescence and photostability.[20] Additionally, modifying the structure to promote AIE characteristics can lead to highly emissive materials in the solid state or in aggregates.[12]

Q: What is the impact of pH on the fluorescence of this molecule?

A: The phenolic hydroxyl group makes the fluorescence of this compound and its derivatives potentially pH-sensitive. Deprotonation of the phenol at higher pH can significantly alter the electronic structure and, consequently, the absorption and emission properties.[4][21] This can be utilized to create pH-responsive fluorescent probes.[4][21]

IV. Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield (Φf).[14][22]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent(s)[16]

  • Quantum yield standard with a known Φf

  • Your sample of this compound

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of your sample and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from approximately 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the fluorometer.

    • Record the fluorescence emission spectra for each solution. Ensure that the instrument settings (e.g., slit widths) are kept constant for all measurements.[15]

  • Integrate Fluorescence Spectra: Calculate the integrated area under the emission curve for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:[14]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol 2: Screening for Aggregation-Induced Emission (AIE)

This protocol is designed to determine if your compound exhibits AIE properties.[12]

Materials:

  • Fluorometer

  • Volumetric flasks and pipettes

  • A "good" solvent in which your compound is highly soluble (e.g., THF, DMF).

  • A "poor" or "non-solvent" in which your compound is insoluble (e.g., water).

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your compound in the "good" solvent (e.g., 1 mM in THF).

  • Initial Measurement: Measure the fluorescence spectrum of the stock solution.

  • Titration with Non-Solvent:

    • Prepare a series of solutions with increasing fractions of the "poor" solvent. For example, you can create mixtures with 10%, 20%, 30%,... up to 90% water in THF.

    • Ensure the final concentration of your compound remains constant across all mixtures.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solvent mixture.

  • Analyze Results: Plot the fluorescence intensity at the emission maximum as a function of the percentage of the "poor" solvent. A significant increase in fluorescence intensity at higher fractions of the non-solvent indicates AIE behavior.

Experimental Workflow Diagram

ExperimentalWorkflow start Start prepare_solutions Prepare Stock Solutions (Sample & Standard) start->prepare_solutions measure_abs Measure Absorbance (UV-Vis) prepare_solutions->measure_abs measure_fluor Measure Fluorescence (Fluorometer) measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy end End calculate_qy->end

Caption: Workflow for the measurement of relative fluorescence quantum yield.

V. Data Summary

Condition/ModificationExpected Effect on Quantum YieldRationale
High Concentration DecreaseAggregation-Caused Quenching (ACQ) or self-quenching.[7]
Increase Solvent Polarity VariableCan enhance or quench fluorescence depending on the specific interactions.[5]
Increase Solvent Viscosity Increase (for AIEgens)Restriction of intramolecular rotations reduces non-radiative decay.[4][9]
Aggregation (for AIEgens) IncreaseRestriction of intramolecular motion in the aggregated state.[9][12]
Introduction of Electron-Donating Groups VariableCan alter the energy levels of the frontier molecular orbitals.[19]
Introduction of Electron-Withdrawing Groups VariableCan influence intramolecular charge transfer (ICT) characteristics.[18][19]

VI. References

  • BenchChem. (n.d.). Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes. Retrieved from

  • Resch-Genger, U., Rurack, K., & DeRose, P. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from

  • Diana, R., Caruso, U., Di Costanzo, L., Concilio, S., Piotto, S., Sessa, L., & Panunzi, B. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]

  • Nanoco Technologies Ltd. (2008). Standard for Measuring Quantum Yield. Retrieved from [Link]

  • Sadhukhan, J., Mukherjee, M., Chatterjee, P., & Datta, A. (2025). Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of solvent effect on molecules 2(a-e) a. Retrieved from [Link]

  • Mattiello, S., Hattori, Y., Kitajima, R., Matsuoka, R., Kusamoto, T., Uchida, K., & Beverina, L. (2022). Enhancement of fluorescence and photostability of luminescent radicals by quadruple addition of phenyl groups. Journal of Materials Chemistry C. [Link]

  • Zhang, Y., et al. (2015). Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. Journal of Materials Chemistry C, 3(43), 11305-11313. [Link]

  • Bojja, S., et al. (2015). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. New Journal of Chemistry, 39(8), 5974-5978. [Link]

  • Basarić, N., et al. (2013). Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols. The Journal of Organic Chemistry, 78(5), 2043-2054. [Link]

  • Wang, Y., et al. (2022). Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. Molecules, 27(15), 4786. [Link]

  • Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(13), 5256. [Link]

  • Wikipedia. (n.d.). Aggregation-induced emission. Retrieved from [Link]

  • Mohammed, M. S., et al. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(13), 5256. [Link]

  • LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, June 1). What's wrong with my quantum yield measurement? Retrieved from [Link]

  • ResearchGate. (2001, June). Excited state intramolecular proton transfer (ESIPT) in 2-phenylphenol: An example of proton transfer to a carbon of an aromatic ring. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Controllable molecular aggregation and fluorescence properties of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ACS Publications. (2012, January 11). Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Retrieved from [Link]

  • Göbel, D., Duvinage, D., Stauch, T., & Nachtsheim, B. (2020). Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv. [Link]

  • PubMed. (2015, April 14). Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024, October 20). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved from [Link]

  • ADDI. (2024, December 30). Benzo[ f ]indazoles. Retrieved from [Link]

  • MDPI. (n.d.). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Retrieved from [Link]

  • PubMed. (2022, March 11). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Retrieved from [Link]

Sources

Technical Support Center: Photostability of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and its derivatives. This class of compounds is of significant interest due to its unique photophysical properties, often driven by Excited-State Intramolecular Proton Transfer (ESIPT), making them valuable as fluorescent probes, organic light-emitting diodes (OLEDs), and potential pharmaceutical agents.[1][2] However, their utility is intrinsically linked to their photostability. This guide provides in-depth, experience-based answers to common questions and troubleshooting strategies for challenges encountered during photostability testing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is photostability, and why is it a critical parameter for this class of compounds?

A1: Photostability refers to a molecule's resistance to undergo chemical change or degradation when exposed to light. For this compound derivatives, which are often designed for applications involving light absorption and emission, this is a paramount concern. High photostability ensures consistent performance, longevity, and safety. For instance, in a pharmaceutical context, photodegradation can lead to a loss of efficacy and the formation of potentially toxic photoproducts.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous photostability testing for all new drug substances and products.[5][6]

Q2: What are the primary photochemical processes that govern the behavior of these oxadiazole phenols upon light absorption?

A2: The photochemistry of these molecules is dominated by the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the oxadiazole ring. Upon absorbing a photon, two main competing pathways are:

  • Excited-State Intramolecular Proton Transfer (ESIPT): This is an ultrafast, often desired, process where the phenolic proton transfers to the oxadiazole ring in the excited state.[7][8] This creates a transient keto-tautomer that is responsible for the characteristic large Stokes shift fluorescence. ESIPT is a photoprotective mechanism, as it provides a rapid, non-destructive pathway for the molecule to return to the ground state.

  • Photodegradation: If the excited state energy is not dissipated efficiently via ESIPT or fluorescence, the molecule can undergo irreversible chemical reactions. These can include photooxidation (reaction with oxygen), ring-opening of the oxadiazole moiety, or other rearrangements.[9][10] The formation of reactive oxygen species like superoxide anion radicals (·O₂⁻) and hydroxyl radicals (·OH) can often play a key role in the degradation process.[9]

The balance between these pathways is highly sensitive to the molecular structure and the experimental environment.

Q3: Which environmental and structural factors most significantly influence the photostability of my compound?

A3: From extensive field experience, we've identified several key factors:

  • Solvent Environment: The polarity and protic/aprotic nature of the solvent are critical. Protic solvents (e.g., methanol, water) can form intermolecular hydrogen bonds that compete with the crucial intramolecular hydrogen bond, potentially disrupting the protective ESIPT process and opening degradation pathways.[11]

  • Presence of Oxygen: Dissolved molecular oxygen is a primary culprit in photodegradation. Upon excitation, your compound can act as a photosensitizer, transferring energy to oxygen to create highly reactive singlet oxygen, which then attacks the molecule.

  • pH of the Medium: For derivatives with ionizable groups, pH can alter the electronic structure and ground-state conformation, thereby affecting the efficiency of ESIPT and overall stability.[12]

  • Substituents: The type and position of substituents on the phenyl or phenol rings can dramatically alter photostability. Electron-donating groups can sometimes increase susceptibility to photooxidation, while sterically hindering groups near the ESIPT core can enhance stability by reinforcing the intramolecular hydrogen bond.

  • Irradiation Wavelength: The energy of the incident photons matters. Higher energy light (shorter wavelengths, e.g., UV-C) is generally more damaging than lower energy light (e.g., UV-A or visible).[4]

Section 2: Troubleshooting Experimental Issues

Problem: My compound degrades rapidly under UV irradiation. How can I determine the cause?

A: This is a common issue. A systematic approach is required to pinpoint the cause. The goal is to isolate the variables—primarily solvent effects and the role of oxygen.

Troubleshooting Workflow:

G A Start: Rapid Degradation Observed B Deoxygenate Solvent (N2 or Ar sparging for 30 min) A->B C Run Experiment in Deoxygenated Solvent B->C D Degradation Reduced? C->D E Conclusion: Oxygen-mediated photodegradation is a major pathway. (Photooxidation) D->E Yes F Run Experiment in Aprotic Solvent (e.g., Acetonitrile, Dioxane) D->F No G Stability Improved? F->G H Conclusion: Protic solvent interferes with intramolecular H-bond, inhibiting protective ESIPT pathway. G->H Yes I Conclusion: Intrinsic molecular instability. Consider structural modification (e.g., adding electron- withdrawing groups). G->I No

Caption: Troubleshooting workflow for rapid photodegradation.

Explanation of Steps:

  • Rule out Oxygen: Before your next irradiation experiment, thoroughly sparge your sample solution with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Seal the cuvette or container. If the stability significantly improves, photooxidation is a primary degradation pathway.

  • Evaluate Solvent Effects: Prepare solutions in a high-purity aprotic solvent (e.g., acetonitrile or dioxane) and a protic solvent (e.g., methanol or ethanol). Compare the degradation rates under identical irradiation conditions. If the compound is more stable in the aprotic solvent, it strongly suggests that intermolecular hydrogen bonding from the protic solvent is disrupting the ESIPT process.

Problem: My photostability results are not reproducible. What are the common sources of error?

Key Sources of Experimental Variance:

ParameterSource of ErrorRecommended Control Measure
Light Source Fluctuations in lamp output power over time; inconsistent sample-to-lamp distance.Use a calibrated radiometer/lux meter to monitor and maintain consistent light intensity (irradiance).[13] Ensure the sample holder maintains a fixed geometry.
Temperature Light sources generate heat, which can cause thermal degradation, confounding your results.Use a temperature-controlled sample chamber. Always run a "dark control" sample (wrapped in aluminum foil) alongside the irradiated sample to quantify any thermal degradation.[4]
Solution Prep Variations in solvent purity (e.g., peroxide contaminants in older ethers) or concentration.Use fresh, high-purity or HPLC-grade solvents. Prepare solutions fresh from a single stock to ensure concentration consistency.
Vessel Type Different vessel materials (e.g., borosilicate glass vs. quartz) have different UV cutoffs, altering the light reaching the sample.Use quartz cuvettes for all UV irradiation experiments to ensure maximum and consistent light transmission.[6]

Section 3: Standardized Protocols

These protocols are designed to provide a robust framework for your experiments, incorporating best practices for accuracy and reproducibility.

Protocol 1: Assessing Photostability using UV-Vis Spectroscopy

This protocol follows the principles outlined in the ICH Q1B guidelines.[5]

  • Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a concentration that gives an initial absorbance maximum (λₘₐₓ) between 0.5 and 1.0.

    • Prepare a "dark control" sample by transferring an aliquot of the solution to an identical cuvette and wrapping it securely in aluminum foil.[4]

    • Prepare the "test sample" in a 1 cm path length quartz cuvette.

  • Irradiation:

    • Place both the test and dark control samples in a photostability chamber equipped with a light source compliant with ICH Q1B Option 1 or 2 (e.g., Xenon or metal halide lamp).[5][6]

    • Ensure the chamber maintains a constant temperature.

    • Expose the samples to a controlled dose of light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[5]

  • Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), remove both cuvettes and record their full UV-Vis spectra.

    • Measure the absorbance of the dark control at λₘₐₓ to check for thermal degradation.

    • Measure the absorbance of the test sample at λₘₐₓ.

    • Plot the percentage of remaining compound [(Absorbance_t / Absorbance_0) * 100] versus time to determine the degradation kinetics.

Protocol 2: Quantum Yield of Photodegradation (Φ) Determination

The quantum yield is the most rigorous measure of photosensitivity, defined as the number of molecules degraded per photon absorbed.[11][14] This protocol uses a chemical actinometer for accurate photon flux measurement.

Caption: Workflow for determining the quantum yield of photodegradation.

  • Photon Flux Determination (Actinometry):

    • Use a well-characterized chemical actinometer like potassium ferrioxalate.[15]

    • Irradiate the actinometer solution in your photoreactor setup for a set period.

    • Measure the resulting change in absorbance according to the standard actinometry protocol to calculate the photon flux (I₀, in mol photons/L·s) of your light source. This step is crucial and calibrates your specific experimental setup.[14]

  • Sample Irradiation:

    • Irradiate your sample under the exact same conditions (geometry, light source, solvent, volume) as the actinometer.

    • Monitor the decrease in concentration of your compound over time using UV-Vis spectroscopy or, more accurately, HPLC. The reaction should be kept to <10-15% conversion to ensure the initial rate is measured.

  • Calculation:

    • The quantum yield (Φ) is calculated using the formula: Φ = (Rate of degradation) / (Rate of photon absorption)

    • The rate of degradation is the change in concentration over time (mol/L·s).

    • The rate of photon absorption is calculated from the photon flux (I₀), the sample's absorbance at the irradiation wavelength, and the path length, often simplified using Beer's Law.[16]

References

  • Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

  • Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Seo, J., et al. (2007). Enhanced solid-state fluorescence in the oxadiazole-based excited-state intramolecular proton-transfer (ESIPT) material: Synthesis, optical property, and crystal structure. Journal of Photochemistry and Photobiology A: Chemistry, 191(1), 51-58. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Pharma.Tips. (n.d.). Photostability Study Failures. Retrieved from [Link]

  • Berset, G., et al. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 18(4), 167-77. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism. Retrieved from [Link]

  • Reddit. (2020). Calculating quantum yield of a photocatalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Retrieved from [Link]

  • Glotz, G., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Retrieved from [Link]

  • Buscemi, S., et al. (n.d.). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Semantic Scholar. (2007). Enhanced solid-state fluorescence in the oxadiazole-based excited-state intramolecular proton-transfer (ESIPT) material: Synthesis, optical property, and crystal structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Retrieved from [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved from [Link]

  • MEDIcept. (n.d.). Conducting A Medical Device Stability Study: A Practical Guide. Retrieved from [Link]

  • Kaczorowska, M. A., et al. (2022). Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. PMC. Retrieved from [Link]

  • MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Retrieved from [Link]

  • Caron Scientific. (n.d.). FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY. Retrieved from [Link]

  • Semantic Scholar. (2000). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Retrieved from [Link]

  • NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Retrieved from [Link]

  • NIH. (n.d.). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: Conventional vs. Microwave-Assisted Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: the traditional conventional heating method and the more modern microwave-assisted approach. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data for analogous compounds.

Introduction to the Synthetic Strategy

The most common and direct approach to the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. For our target molecule, this compound, this translates to a two-step process. The first step is the formation of a key intermediate, N'-benzoyl-2-hydroxybenzohydrazide, from the reaction of salicylhydrazide (2-hydroxybenzohydrazide) and a benzoic acid derivative. The subsequent and final step is the intramolecular cyclization of this intermediate to form the 1,3,4-oxadiazole ring. The primary difference between the compared routes lies in the energy source used to drive this cyclization: conventional heating versus microwave irradiation.

Mechanistic Overview

The core of the synthesis is the acid-catalyzed cyclodehydration of the N'-benzoyl-2-hydroxybenzohydrazide intermediate. Phosphorus oxychloride (POCl₃) is a commonly employed dehydrating agent in this reaction. The reaction proceeds through the following key steps:

  • Activation of the Carbonyl: The phosphorus oxychloride activates one of the carbonyl groups of the diacylhydrazine, making it more susceptible to nucleophilic attack.

  • Intramolecular Cyclization: The lone pair of electrons on the other amide nitrogen attacks the activated carbonyl carbon, leading to the formation of a five-membered ring intermediate.

  • Dehydration: A series of proton transfers and the elimination of a water molecule, facilitated by the dehydrating agent, results in the formation of the aromatic 1,3,4-oxadiazole ring.

The choice of energy input—conventional heating or microwave irradiation—can significantly impact the kinetics of this transformation.

Comparative Analysis of Synthesis Routes

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-15 hours2-8 minutes
Yield 60-74%77-92%
Energy Efficiency LowerHigher
Process Control Less precise temperature controlPrecise temperature and pressure control
Environmental Impact Longer reaction times and potentially more solvent usage lead to a larger environmental footprint.Shorter reaction times and often reduced solvent volumes contribute to a greener process.[1]

Experimental Protocols

Route 1: Conventional Synthesis

This method involves a two-step process with isolation of the intermediate N'-benzoyl-2-hydroxybenzohydrazide.

Step 1: Synthesis of Salicylhydrazide

A common precursor, salicylhydrazide, can be synthesized from methyl salicylate and hydrazine hydrate.

  • Procedure: A mixture of methyl salicylate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford salicylhydrazide.

Step 2: Synthesis of this compound

  • Procedure: A mixture of salicylhydrazide (1 equivalent) and benzoic acid (1 equivalent) is taken in phosphorus oxychloride (POCl₃) as both the solvent and dehydrating agent. The reaction mixture is refluxed for 4-6 hours.[2] After completion of the reaction (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the final product.

Route 2: Microwave-Assisted Synthesis

This approach significantly shortens the reaction time for the cyclization step.

  • Procedure: In a microwave-safe vessel, a mixture of salicylhydrazide (1 equivalent) and benzoic acid (1 equivalent) is suspended in phosphorus oxychloride (POCl₃). The vessel is sealed and subjected to microwave irradiation at a specified power and temperature (e.g., 150-300W, 100-120°C) for a short duration, typically 5-15 minutes.[1][3] The reaction progress is monitored by TLC. After completion, the workup procedure is similar to the conventional method: removal of excess POCl₃, pouring onto ice, neutralization, filtration, and recrystallization.

Self-Validating System: Characterization of the Product

To ensure the successful synthesis of this compound, a thorough characterization of the final product is essential. The following spectroscopic data for analogous compounds can be used as a reference for validation.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the formation of the oxadiazole ring. Key expected peaks include C=N stretching vibrations around 1610-1650 cm⁻¹, and C-O-C stretching in the oxadiazole ring around 1020-1070 cm⁻¹. The disappearance of the N-H and C=O stretching bands of the starting hydrazide will also be indicative of a complete reaction.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the phenyl and phenol rings. The absence of the N-H protons from the hydrazide precursor is a key indicator of successful cyclization.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display signals for the carbon atoms of the aromatic rings and the two distinct carbons of the 1,3,4-oxadiazole ring, typically in the range of 150-165 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₁₀N₂O₂), which is 238.24 g/mol .

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Salicylhydrazide + Benzoic Acid conv_reflux Reflux in POCl3 (4-6 hours) conv_start->conv_reflux conv_workup Workup & Purification conv_reflux->conv_workup conv_product This compound conv_workup->conv_product mw_start Salicylhydrazide + Benzoic Acid mw_irrad Microwave Irradiation in POCl3 (5-15 minutes) mw_start->mw_irrad mw_workup Workup & Purification mw_irrad->mw_workup mw_product This compound mw_workup->mw_product

Caption: Comparative workflows for conventional and microwave-assisted synthesis.

Conclusion and Future Perspectives

Both conventional and microwave-assisted methods provide viable routes to this compound. However, the data strongly suggests that microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and energy efficiency, aligning with the principles of green chemistry.[1] For researchers in drug development, the rapid and efficient nature of microwave synthesis can accelerate the production of new derivatives for biological screening.

Future research may focus on the development of one-pot synthesis protocols that bypass the need for isolating the diacylhydrazine intermediate, further streamlining the process. Additionally, exploring solid-supported reagents and solvent-free reaction conditions under microwave irradiation could lead to even more environmentally benign and efficient synthetic strategies.

References

  • A COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Sharma, P., & Kumar, V. (2014). A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles. Oriental Journal of Chemistry, 30(2), 639-644.
  • Javid, J., Rehman, A. U., Abbasi, M. A., Siddiqui, S. Z., Iqbal, J., Virk, N. A., ... & Shah, S. A. A. (2021). Comparative conventional and microwave assisted synthesis of heterocyclic oxadiazole analogues having enzymatic inhibition potential. Journal of the Chinese Chemical Society, 68(1), 94-105.
  • Łuczyński, M., & Kudełko, A. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7686.
  • Kudełko, A., & Łuczyński, M. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(22), 7909.
  • Comparative study of conventional and microwave assisted synthesis. (n.d.).
  • dos Santos, A. F., Cristiano, R., de Fátima, Â., & Bortoluzzi, A. J. (2014). 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Acta Crystallographica Section E: Structure Reports Online, 70(5), o559.
  • Kudełko, A., & Łuczyński, M. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • Kumar, D., & Singh, S. (2007). Microwave Synthesis and Biological Activity of 2-Phenyl-5-aryl-1,3,4-oxadiazoles. Asian Journal of Chemistry, 19(6), 4477.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. (n.d.).
  • Gnanavel, G., & Arulmurugan, S. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(5), 2593-2598.
  • Mohammed, S. M., & Al-Adhami, H. J. A. (2023). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 64(10), 543-557.
  • Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. (n.d.).
  • A Novel Synthesis of a 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega.
  • Nayak, A. S. (2023). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF A NEW SERIES OF 1,3,4-OXADIAZOLE DERIVATIVES. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Ghanwat, A. A., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136.
  • Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2-[SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 12(2), 596-604.
  • Kudełko, A., & Łuczyński, M. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793.
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. (n.d.).
  • O'Donovan, D. H., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12156-12167.

Sources

A Comparative Analysis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and Other Oxadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore integral to the development of novel therapeutic agents.[1][2] This five-membered heterocyclic ring is a bioisostere of amide and ester groups, enhancing biological activity through hydrogen bonding interactions.[3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This guide provides a comparative analysis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol against other key oxadiazole derivatives, supported by experimental data to inform researchers and drug development professionals.

The Significance of the 2,5-Disubstituted 1,3,4-Oxadiazole Scaffold

The therapeutic versatility of the 1,3,4-oxadiazole core is largely attributed to the ease of functionalization at the 2 and 5 positions. These substitutions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its biological activity.[6] The inclusion of various aryl or heteroaryl groups can significantly influence the compound's interaction with biological targets.

Sources

A Comparative Analysis of the Biological Activity of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Molecules incorporating this five-membered ring have demonstrated promising antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The unique structural features of the 1,3,4-oxadiazole moiety, including its ability to act as a bioisostere for amide and ester groups and its participation in hydrogen bonding, contribute to its diverse biological interactions.[3] This guide focuses on the specific compound 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a molecule that combines the 1,3,4-oxadiazole core with a phenyl and a phenol group, to evaluate its biological potential in comparison to established standard drugs.

While extensive research has been conducted on various derivatives of this core structure, direct and comprehensive comparative data for the parent compound, this compound, is limited in publicly available literature. Therefore, this guide will synthesize findings from studies on closely related analogues to provide a scientifically grounded perspective on its expected activities. We will delve into the experimental methodologies used to assess these biological effects and present available data in a comparative context.

Antimicrobial Activity: A Broad-Spectrum Potential

Derivatives of this compound have shown notable activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] The antimicrobial efficacy of this class of compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Comparative Data
Compound/DrugOrganismActivity (MIC in µg/mL)Reference
Ciprofloxacin (Standard) S. aureus4[4]
E. coli-
Fluconazole (Standard) C. albicans-
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol Gram-positive & Gram-negative bacteria8[4]
(Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. nigerVariable growth inhibitory effects[1]
5-methyl-1,3,4-oxadiazole derivative with 4-hydroxyphenyl S. aureus, E. coli, A. niger25[5]

Note: The activity of this compound is expected to be influenced by the electronic and steric properties of its substituents. The presence of a hydroxyl group on one of the phenyl rings may contribute to its antimicrobial action.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely accepted technique for its determination.

Workflow for MIC Determination

prep Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate. inoculum Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard). inoculate Inoculate each well with the microbial suspension. inoculum->inoculate controls Include positive (microorganism only) and negative (medium only) controls. incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria). controls->incubate read Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC). incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Cell Proliferation

The 1,3,4-oxadiazole scaffold is a key component in several anticancer drug candidates.[2] These compounds can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical enzymes and growth factor signaling pathways.[6][7]

Comparative Data

The following table presents the half-maximal inhibitory concentration (IC50) values for some 1,3,4-oxadiazole derivatives against different cancer cell lines, compared to a standard chemotherapeutic agent. Direct IC50 values for this compound are not available in the reviewed literature.

Compound/DrugCell LineActivity (IC50 in µM)Reference
Doxorubicin (Standard) MCF-7 (Breast)~0.5[8]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol SNB-19 (CNS)Significant activity at 10 µM[4]
2,5-disubstituted 1,3,4-oxadiazole derivative (5b) LN229 (Glioblastoma)10.14[9]
2,5-disubstituted 1,3,4-oxadiazole derivative (5d) LN229 (Glioblastoma)8.141[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Workflow for MTT Assay

seed Seed cancer cells in a 96-well plate and allow them to adhere overnight. treat Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours). seed->treat mtt Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. treat->mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. solubilize->measure calculate Calculate the percentage of cell viability and determine the IC50 value. measure->calculate acclimatize Acclimatize rats to the experimental conditions. administer Administer the test compound or standard drug orally or intraperitoneally. acclimatize->administer induce After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the rat's hind paw. administer->induce measure Measure the paw volume at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer. induce->measure calculate Calculate the percentage of edema inhibition compared to the control group. measure->calculate

Caption: Workflow for the carrageenan-induced paw edema assay.

Antioxidant Activity: Scavenging Free Radicals

The presence of a phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method to assess this activity.

Comparative Data

The following table compares the DPPH radical scavenging activity (IC50) of some 1,3,4-oxadiazole derivatives with a standard antioxidant.

Compound/DrugActivity (IC50 in µM)Reference
Ascorbic Acid (Standard) 111.6[8]
2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one (D-16) 22.3[8]
Phenolic 1,3,4-oxadiazole (7d) 13.59 - 22.17 (range for several derivatives)[10]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change.

Workflow for DPPH Assay

prepare Prepare different concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid). mix Mix the test solutions with a methanolic solution of DPPH. prepare->mix incubate Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes). mix->incubate measure Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). incubate->measure calculate Calculate the percentage of radical scavenging activity and determine the IC50 value. measure->calculate

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The objective is to equip researchers, analytical chemists, and drug development professionals with the foundational knowledge and practical protocols required to establish robust, reliable, and compliant analytical procedures. Our discussion is grounded in the internationally harmonized standards of the ICH Q2(R2) guideline, ensuring that the methodologies described are scientifically sound and meet regulatory expectations.[3][4]

The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery, known for its diverse biological activities.[2] Consequently, the ability to accurately and precisely quantify compounds like this compound in various matrices—from bulk drug substance to complex biological fluids—is paramount for advancing research and ensuring product quality. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, detailing their validation pathways and illustrating their respective strengths and limitations.

The Foundation: ICH Q2(R2) Validation Principles

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process, outlining the key performance characteristics that must be evaluated.[5][6]

A robust validation process follows a structured lifecycle, from initial procedure development to ongoing monitoring. This ensures data integrity and reliability throughout the product's lifecycle.[7]

cluster_0 Analytical Procedure Lifecycle Dev Development (ICH Q14) Val Validation (ICH Q2(R2)) Dev->Val Define ATP & CQA Routine Routine Use & Monitoring Val->Routine Demonstrate Fitness for Purpose Change Lifecycle Change Management Routine->Change Performance Trending Change->Val Revalidation

Caption: The Analytical Procedure Lifecycle as guided by ICH Q14 and Q2(R2).

The core validation parameters we will explore for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Range: The interval between the upper and lower analyte concentrations for which the method is accurate, precise, and linear.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity, making it ideal for quantifying analytes in complex mixtures. For an aromatic, moderately polar molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.[8]

Causality Behind Method Choice: The phenyl and phenol groups impart significant hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The conjugated system of the oxadiazole and phenyl rings provides strong UV absorbance, making a photodiode array (PDA) or UV detector a highly effective and specific means of detection.[9][10]

Proposed HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for retaining aromatic, moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid improves peak shape and ensures the phenolic group is protonated.[11]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection UV at λmax (e.g., ~300 nm)Oxadiazole derivatives exhibit strong UV absorbance due to their conjugated systems.[12] The optimal wavelength should be determined experimentally.
Column Temp. 30 °CProvides stable retention times and improved peak symmetry.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak broadening.
Validation Protocol for the HPLC Method

The following workflow outlines the systematic validation of the proposed HPLC method.

node_start Start Validation node_spec Specificity Forced Degradation (Acid, Base, H2O2, Heat, Light) node_start->node_spec node_lin Linearity & Range 5 conc. levels (e.g., 50-150% of target) node_spec->node_lin node_acc Accuracy 9 determinations across 3 levels (e.g., 80, 100, 120%) node_lin->node_acc node_prec Precision Repeatability (n=6) Intermediate Precision (different day/analyst) node_acc->node_prec node_loq LOD & LOQ S/N Ratio or Std. Dev. of Response node_prec->node_loq node_rob Robustness Vary Flow Rate, % Organic, Temp. node_loq->node_rob node_end Validation Report node_rob->node_end

Caption: Experimental workflow for HPLC method validation.

Step-by-Step Validation Experiments:

  • Specificity (Forced Degradation):

    • Prepare solutions of this compound and subject them to stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (e.g., 80°C), and photolytic exposure (UV light).[13][14]

    • Analyze the stressed samples alongside an unstressed standard and a blank.

    • Objective: To demonstrate that degradation products do not co-elute with the main analyte peak, proving the method is "stability-indicating." Peak purity analysis using a PDA detector is essential here.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions spanning the expected concentration range (e.g., 50% to 150% of the target assay concentration).

    • Inject each concentration in triplicate.

    • Objective: Plot the mean peak area against concentration and perform a linear regression analysis.

  • Accuracy (% Recovery):

    • Prepare a placebo (matrix without the analyte). Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.

    • Analyze the spiked samples and calculate the percentage recovery.

    • Objective: To show how close the measured value is to the true value, free from matrix interference.[15]

  • Precision:

    • Repeatability: Analyze six independent preparations of the standard at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Objective: To demonstrate the method's consistency under various normal laboratory conditions.

  • LOD & LOQ:

    • Determine based on the signal-to-noise ratio (S/N) (typically 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the linearity curve.[16]

    • Objective: To define the lower limits of the method's capabilities.

  • Robustness:

    • Systematically alter key method parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±5°C).

    • Analyze a standard solution under each altered condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Objective: To ensure the method remains reliable during routine use where minor variations are expected.

Illustrative Data and Acceptance Criteria for HPLC Validation
Validation ParameterAcceptance CriteriaIllustrative Experimental Result
Specificity Peak purity index > 0.999. No co-elution with degradants.Peak purity passed. Resolution between analyte and nearest degradant > 2.0.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Range 80% - 120% of target concentrationMethod validated for 8.0 - 12.0 µg/mL
Accuracy Mean Recovery: 98.0% - 102.0%[15]99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.85%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.20%
LOQ S/N ≥ 10; Precision (RSD) ≤ 10%0.1 µg/mL
LOD S/N ≥ 30.03 µg/mL
Robustness System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits.All parameters met acceptance criteria under varied conditions.

Method 2: UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler, faster, and more economical technique than HPLC. However, its utility is generally limited by its lack of specificity. It is best suited for the quantification of this compound in pure form or in very simple matrices where interfering substances are known to be absent.[9] The conjugated system of the molecule is expected to produce distinct absorption maxima in the UV region.[17][18]

Causality Behind Method Choice: This method leverages the intrinsic chromophoric properties of the molecule for direct quantification. It is ideal for applications like dissolution testing or simple assays of the bulk drug substance where speed is valued and the sample matrix is clean. Its primary drawback is that it cannot distinguish the analyte from impurities or degradants that absorb at the same wavelength.

Proposed UV-Vis Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Solvent/Diluent Methanol or EthanolCommon solvents that are transparent in the relevant UV range and can readily dissolve the analyte.
Analytical Wavelength λmax (determined by scanning from 200-400 nm)The wavelength of maximum absorbance provides the highest sensitivity and adherence to Beer's Law.
Blank The chosen solvent/diluentUsed to zero the spectrophotometer and correct for any absorbance from the solvent itself.
Validation Protocol for the UV-Vis Method

The validation for a UV-Vis method is less extensive than for HPLC but follows the same core principles.

  • Specificity:

    • Scan the UV spectra of the analyte, a placebo (if applicable), and known impurities.

    • Objective: To demonstrate that the placebo and impurities do not absorb significantly at the analytical wavelength (λmax) of the analyte. This is the method's most significant limitation.

  • Linearity and Range:

    • Prepare at least five concentrations of the analyte in the chosen diluent.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Objective: Plot absorbance vs. concentration. The resulting plot should be linear with a correlation coefficient (r²) approaching 1.

  • Accuracy (% Recovery):

    • Perform analysis on samples of known concentration (e.g., a certified reference material) or via the standard addition method.

    • Objective: To confirm the measured concentration is close to the actual concentration.

  • Precision:

    • Repeatability: Prepare and measure six independent samples at 100% of the target concentration.

    • Intermediate Precision: Repeat on a different day or with a different analyst/instrument.

    • Objective: To ensure consistent results are obtained.

Illustrative Data and Acceptance Criteria for UV-Vis Validation
Validation ParameterAcceptance CriteriaIllustrative Experimental Result
Specificity No significant interference at λmax from matrix components.Placebo shows negligible absorbance at λmax = 300 nm.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Range 2 - 10 µg/mLMethod validated for 2.0 - 12.0 µg/mL
Accuracy Mean Recovery: 98.0% - 102.0%99.1% - 101.5%
Precision (Repeatability) RSD ≤ 2.0%RSD = 1.1%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.5%

Comparative Summary and Recommendations

FeatureHPLC MethodUV-Vis Spectroscopy Method
Specificity High. Can separate analyte from impurities and degradants (stability-indicating).Low. Prone to interference from any substance that absorbs at the same wavelength.
Application Assay, impurity testing, stability studies, analysis in complex matrices (e.g., formulations, biological fluids).Assay of pure substance, dissolution testing, content uniformity in simple formulations.
Sensitivity High (typically ng/mL to µg/mL).Moderate (typically µg/mL).
Cost & Complexity Higher instrument cost, requires skilled operators, longer analysis time.Lower instrument cost, simpler operation, rapid analysis.
Robustness Requires careful control of multiple parameters (mobile phase, flow, temp).Generally more robust due to fewer variables.

Expert Recommendation:

For any work intended for regulatory submission or where the purity and stability of this compound are critical, a validated, stability-indicating HPLC method is mandatory. Its superior specificity is non-negotiable for ensuring the quality, safety, and efficacy of a potential drug product.

A validated UV-Vis spectroscopy method serves as a valuable, complementary tool. It is highly effective for routine, high-throughput applications like in-process controls or raw material identification where the sample matrix is well-defined and known to be free of interfering components. Its speed and simplicity make it an efficient choice for these specific, limited scenarios.

Ultimately, the choice of method must be justified based on its intended purpose, and its performance must be rigorously demonstrated through a comprehensive validation study guided by the principles outlined in ICH Q2(R2).[4]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
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  • Prezi. (2026).
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  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
  • ResearchGate. (2013). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents.
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  • Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n- (2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2- [substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)
  • ResearchGate. (n.d.). Summary of the UV-Vis absorption bands for compounds 2a-h.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
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  • National Institutes of Health. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies.
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A Comparative Guide to the Structure-Activity Relationship of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance as antimicrobial and anticancer agents. The insights presented herein are synthesized from peer-reviewed experimental data to empower researchers in the rational design of more potent and selective therapeutic agents.

The core structure, consisting of a phenol ring linked to a phenyl-substituted 1,3,4-oxadiazole moiety, offers multiple positions for chemical modification. These modifications significantly influence the compound's physicochemical properties and its interaction with biological targets. Understanding these relationships is paramount for optimizing efficacy and minimizing off-target effects.

Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis and Other Pathways

Analogs of the this compound scaffold have shown promising activity against a range of pathogenic bacteria, particularly Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for some of these compounds involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall biosynthesis.[1]

Key Structural Modifications and Their Impact on Antibacterial Potency

Systematic modifications of the core scaffold have revealed critical determinants for antibacterial activity. The following sections detail the SAR for substitutions on both the phenolic and the terminal phenyl ring.

Table 1: Structure-Activity Relationship of this compound Analogs as Antibacterial Agents

Position of SubstitutionSubstituentOrganism(s)Activity (MIC in µg/mL)Key Observations
Phenyl Ring (Ring A) 4-PhenolS. aureus0.5 - 4Generally favored substitution.[1]
4-ChloropyrazoleS. aureus0.5 - 4Potent activity against S. aureus.[1]
5-IndoleS. aureus0.5 - 4Broadened spectrum against Gram-positive organisms.[2]
4-NitrophenylGram-positive & Gram-negative8Promising broad-spectrum activity.[3]
4-TrifluoromethylS. aureus ATCC4High activity observed.[2]
Phenol Ring 4-Chloro (on phenol, amino-linked)Gram-positive & Gram-negative8Introduction of chloro and amino groups shows promising activity.[3]

The data clearly indicates that the nature and position of the substituent on the terminal phenyl ring (referred to as Ring A in some studies) play a pivotal role in determining the antibacterial potency.[1] Electron-withdrawing groups and heterocyclic moieties appear to be particularly effective. For instance, a 4-nitrophenyl substitution resulted in a compound with an MIC of 8 µg/mL against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of activity.[3]

SAR_Antibacterial cluster_phenyl Substitutions on Phenyl Ring (Ring A) cluster_phenol Substitutions on Phenol Ring Core Phenol Ring 1,3,4-Oxadiazole Phenyl Ring (Ring A) Phenyl_Subs 4-Phenol 4-Chloropyrazole 5-Indole 4-Nitrophenyl 4-Trifluoromethyl Core:ph->Phenyl_Subs Systematic Variation Phenol_Subs 4-Chloro (amino-linked) Core:p->Phenol_Subs Modification Activity Enhanced Antibacterial Activity (Especially Gram-positive) Phenyl_Subs->Activity Phenol_Subs->Activity caption SAR for Antibacterial Activity

Caption: Key substitutions influencing antibacterial potency.

Anticancer Activity: Targeting Tubulin Polymerization

Several analogs of this compound have demonstrated significant anticancer activity against various cancer cell lines.[3] The design of these compounds was inspired by known tubulin inhibitors, suggesting a potential mechanism of action involving the disruption of microtubule dynamics.[3]

Structure-Activity Relationship for Anticancer Efficacy

The antiproliferative effect of these analogs is highly dependent on the substitution pattern on the terminal phenyl ring.

Table 2: Anticancer Activity of 2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs

Phenyl Ring SubstituentCancer Cell Line(s)Growth Percent Inhibition (GP) at 10 µMKey SAR Insights
3,4,5-TrimethoxySNB-19, NCI-H460, SNB-7565.12, 55.61, 54.68The 3,4,5-trimethoxy substitution is highly favorable for anticancer activity.[3]
2-Hydroxy--Shows moderate activity.[3]
4-Nitro--Less active than the trimethoxy and hydroxy analogs.[3]
4-Hydroxy-3-methoxy--Shows the least activity among the tested analogs.[3]

The overall SAR for anticancer activity can be summarized as: 3,4,5-trimethoxy > 2-hydroxy > 4-nitro > 4-hydroxy-3-methoxy substitution on the phenyl ring.[3] Molecular docking studies suggest that these compounds bind within the hydrophobic cavity of the tubulin–combretastatin A4 complex.[3]

SAR_Anticancer cluster_phenyl_anticancer Substitutions on Phenyl Ring Core Phenol Ring (amino-linked) 1,3,4-Oxadiazole Phenyl Ring Phenyl_Subs_AC 3,4,5-Trimethoxy 2-Hydroxy 4-Nitro 4-Hydroxy-3-methoxy Core:ph->Phenyl_Subs_AC Substitution Pattern Potency Decreasing Potency Activity_AC Anticancer Activity (Tubulin Inhibition) Phenyl_Subs_AC->Activity_AC caption SAR for Anticancer Activity

Caption: Phenyl ring substitutions dictating anticancer potency.

Experimental Protocols

To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of these analogs.

General Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs[3]

This multi-step synthesis provides a versatile route to a variety of analogs.

Step 1: Synthesis of Intermediate Compound (5)

  • The initial steps involve the synthesis of an appropriate precursor, which is not detailed in the provided reference but would typically involve the formation of a semicarbazide or a similar intermediate from 4-chloro-2-aminophenol.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

  • An equimolar mixture of the intermediate compound (5) (1 mmol) and the desired aromatic aldehyde (1 mmol) is refluxed in a water/ethanol (2:1) solvent mixture.

  • Sodium bisulfite (10 mol%) is added to the reaction mixture.

  • The reaction is refluxed for 8–10 hours.

  • The final product, a 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analog, is obtained after cooling and purification.

  • Characterization is performed using spectroscopic techniques such as NMR and mass spectrometry.[3]

Synthesis_Workflow Start Intermediate (5) + Aromatic Aldehyde Reaction Reflux in Water/Ethanol (2:1) + Sodium Bisulfite (10 mol%) 8-10 hours Start->Reaction Product 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Reaction->Product Purification Cooling & Purification Product->Purification Analysis NMR & Mass Spectrometry Purification->Analysis caption General Synthesis Workflow

Caption: Synthetic route to target oxadiazole analogs.

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay[3]

The MIC is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Serial Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (broth with bacteria) and a negative control (broth only) are included. A standard antibiotic (e.g., ciprofloxacin) is used as a reference.[3]

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. SAR studies have demonstrated that specific substitutions on the phenyl and phenol rings can significantly enhance antibacterial and anticancer activities. For antibacterial agents, substitutions with heterocyclic moieties and electron-withdrawing groups on the terminal phenyl ring are beneficial. For anticancer agents, a 3,4,5-trimethoxyphenyl substitution has shown the most promise, likely through the inhibition of tubulin polymerization.

Future research should focus on:

  • Expanding the diversity of substituents at all positions to further probe the SAR.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets.

  • Optimizing the pharmacokinetic and toxicological profiles of the most potent analogs to advance them towards clinical development.

  • Exploring other potential therapeutic applications, such as antioxidant and anti-inflammatory agents, based on the inherent biological activities of the 1,3,4-oxadiazole nucleus.[4][5]

References

  • Tommasi, R., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 6(4), 638-649. [Link]

  • Ahsan, M. J., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6123. [Link]

  • Kaur, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2481–2519. [Link]

  • Shrey, M., et al. (2012). QSAR: EXPLORATION OF OXADIAZOLE DERIVATIVES AS A POTENT ANTIMICROBIAL AGENT. International Journal of Pharmaceutical Sciences Review and Research, 15(1), 11-15. [Link]

  • Li, J., et al. (2023). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry, 16(11), 105234. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(8), 9183-9193. [Link]

  • Bielenica, A., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(21), 6445. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 65(8), 3986-3998. [Link]

  • Joule, J. A., et al. (2013). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Arabian Journal of Chemistry, 10, S2443-S2450. [Link]

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A Comparative Guide to the Cytotoxicity of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol on Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,3,4-Oxadiazole Scaffold in Oncology Research

The 1,3,4-oxadiazole ring is a vital heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition of biological targets.[1] This scaffold is a constituent of several commercially available drugs and is extensively investigated for a wide range of pharmacological activities, including anticancer properties.[1] Derivatives of 1,3,4-oxadiazole have been reported to exert cytotoxic effects through diverse mechanisms, such as the inhibition of enzymes like histone deacetylases (HDACs), telomerase, and kinases, as well as by inducing apoptosis.[2][3] The structural versatility of the 1,3,4-oxadiazole core allows for the development of derivatives that can be tailored to interact with specific biological targets within cancer cells, making it a promising framework for the design of novel anticancer agents.[2][4] This guide provides a comparative analysis of the cytotoxic potential of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and its closely related analogues against various cell lines, supported by experimental data and protocols.

Comparative Cytotoxicity Analysis

While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, a comparative analysis can be drawn from structurally similar compounds. This approach allows for an informed estimation of its potential efficacy and spectrum of activity.

One study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues provides valuable insights.[5] Although not a direct match, these compounds share the core structure of a phenol linked to a 5-aryl-1,3,4-oxadiazole. The anticancer activity of these compounds was evaluated against a panel of approximately 60 cancer cell lines by the National Cancer Institute (NCI). The results are reported as Percentage Growth Inhibition (PGI) at a 10 µM concentration.

Table 1: Comparative Anticancer Activity of this compound Analogues

Compound IDAnalogue StructureCell LineCancer TypeGrowth Inhibition (%) at 10 µMReference
6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19CNS Cancer65.12[5]
NCI-H460Non-Small Cell Lung Cancer55.61[5]
SNB-75CNS Cancer54.68[5]
6d 4-Chloro-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolMCF7Breast Cancer24.79[5]
MDA-MB-468Breast Cancer26.01[5]
6f 4-Chloro-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolUACC-62Melanoma21.25[5]
NCI-H522Non-Small Cell Lung Cancer20.32[5]
HCT-116Colon Cancer20.15[5]
OX6 3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-olHepG2Liver CancerIC50: 26.21 ± 0.36 µM[6]

Disclaimer: The data presented is for structurally similar compounds and should be used as a reference for the potential activity of this compound.

The data suggests that substitutions on the phenyl ring of the oxadiazole moiety significantly influence the cytotoxic activity. For instance, the trimethoxyphenyl substitution in compound 6h resulted in notable growth inhibition in CNS and non-small cell lung cancer cell lines.[5] Furthermore, the presence of a hydroxyphenyl group, as seen in compound OX6 , demonstrates cytotoxic activity against the HepG2 liver cancer cell line, albeit with a moderate IC50 value.[6] A poster presentation also highlighted that a compound containing a "5-phenyl-[2][4][7]-oxadiazole" moiety displayed significant antitumor activity against leukemia, colon, and breast cancer cell lines, further underscoring the potential of this chemical scaffold.[8]

Methodology: Assessing Cytotoxicity via MTT Assay

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic compound.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for determining cell viability and, consequently, the IC50 value of a test compound.[10]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. This allows for a quantitative assessment of the cytotoxic effect of a compound.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) Compound_Prep 2. Compound Dilution (Serial dilutions of this compound) Treatment 3. Cell Treatment (Add compound dilutions to cells) Compound_Prep->Treatment Incubation 4. Incubation (e.g., 24, 48, or 72 hours at 37°C, 5% CO2) Treatment->Incubation MTT_Addition 5. MTT Addition (Add MTT solution to each well) Incubation->MTT_Addition Formazan_Incubation 6. Formazan Formation (Incubate for 2-4 hours) MTT_Addition->Formazan_Incubation Solubilization 7. Solubilization (Add DMSO to dissolve formazan crystals) Formazan_Incubation->Solubilization Absorbance 8. Absorbance Reading (Measure at ~570 nm) Solubilization->Absorbance IC50_Calc 9. IC50 Calculation (Plot dose-response curve) Absorbance->IC50_Calc

Diagram of the MTT assay workflow for IC50 determination.
Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old media from the 96-well plate and add the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (typically 5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.[9]

Potential Mechanisms of Action

The cytotoxic effects of 1,3,4-oxadiazole derivatives are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Oxadiazole 1,3,4-Oxadiazole Derivative p53 p53 Upregulation Oxadiazole->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Increase Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by oxadiazole derivatives.

Studies on related 1,3,4-oxadiazole compounds suggest that they can induce apoptosis through the intrinsic pathway. This often involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins. An increased Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in programmed cell death.

Furthermore, some 1,3,4-oxadiazole derivatives have been shown to target critical signaling pathways like the EGFR and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[8] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is limited, the analysis of its close analogues strongly suggests its potential as a cytotoxic agent against a range of cancer cell lines. The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the development of novel anticancer drugs. Future research should focus on the synthesis and comprehensive in vitro evaluation of this compound to determine its specific IC50 values across a panel of cancer cell lines and to elucidate its precise mechanism of action. Such studies will be instrumental in validating its potential as a lead compound for further preclinical and clinical development.

References

  • Kumar, D., Aggarwal, N., Deep, A., Kumar, H., Chopra, H., Marwaha, R. K., & Cavalu, S. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]

  • (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6109. [Link]

  • Vella, F. M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1801. [Link]

  • Scimone, C., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(21), 6393. [Link]

  • (N.A.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of Immunological Methods. [Link]

  • (2024). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]

  • Al-Dhfyan, A., Al-Sheddi, E. S., & Al-Oqail, M. M. (2019). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry, 12(8), 2548-2555. [Link]

  • Villa, S., et al. (2003). SYNTHESIS AND CYTOTOXIC ACTIVITIES OF 3-(5-PHENYL-[2][4][7]OXADIAZOL-2-YL)-1H-BENZO[g]INDOLE AND RELATED COMPOUNDS. Il Farmaco, 58(8), 641-648. [Link]

  • (N.A.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]

  • Dkhar Gatphoh, B. F., et al. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 57(4), 837-846. [Link]

  • (N.A.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. 3 Biotech. [Link]

  • (2021). 1,3,4-Oxadiazoles as Potential Pharmacophore for Cytotoxic Potentiality: A Comprehensive Review. ResearchGate. [Link]

  • (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13249-13264. [Link]

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A Comparative Guide to the Fluorescent Properties of Oxadiazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Oxadiazole scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their metabolic stability and diverse pharmacological activities.[1][2][3][4] Beyond their biological roles, certain oxadiazole isomers possess intriguing fluorescent properties, opening avenues for their use as molecular probes, sensors, and components in optoelectronic devices.[5][6] This guide provides a comparative analysis of the fluorescent characteristics of three stable oxadiazole isomers: 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole (furazan). We will delve into the structural factors governing their fluorescence, supported by experimental data, and provide detailed protocols for their characterization.

The Structural Basis of Fluorescence in Oxadiazole Isomers

The fluorescence of oxadiazole derivatives is intrinsically linked to their electronic structure. The oxadiazole ring itself is an electron-withdrawing moiety.[6] When coupled with electron-donating groups, these molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, a key process for strong fluorescence. The specific arrangement of nitrogen and oxygen atoms in each isomer influences the degree of electronic communication and, consequently, the fluorescent output.

Comparative Analysis of Oxadiazole Isomers

1,3,4-Oxadiazole: The Prevalent Fluorophore

The 1,3,4-oxadiazole isomer is the most extensively studied for its fluorescent properties.[6][7][8][9] Symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles are a classic example of highly fluorescent compounds. The linear arrangement of the substituents allows for efficient π-conjugation across the molecule, leading to high quantum yields.

Key Fluorescent Properties of 1,3,4-Oxadiazole Derivatives:

  • High Quantum Yields: Many 1,3,4-oxadiazole derivatives exhibit significant fluorescence quantum yields, with some reaching up to 83.2% upon protonation.[7][9] For instance, certain pyrazole oxadiazole compounds have been reported with quantum yields as high as 0.69.[10][11]

  • Tunable Emission: The emission wavelength can be readily tuned from the blue to the red region of the spectrum by modifying the aromatic or heterocyclic substituents at the 2- and 5-positions. The introduction of electron-donating groups or extending the π-conjugation typically results in a bathochromic (red) shift of the emission maximum.

  • Solvatochromism: The fluorescence of many 1,3,4-oxadiazole derivatives is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8][12][13] This property is particularly useful for developing sensors that can probe the microenvironment of biological systems. For example, a slight bathochromic shift of about 6 nm was observed for compound 4a in the 2,5-disubstituted 1,3,4-oxadiazole series as the solvent polarity increased.[8]

Derivative TypeExcitation (nm)Emission (nm)Quantum Yield (Φ)SolventReference
Protonated D-A TypeN/AN/A83.2%N/A[7][9]
Pyrazole SubstitutedN/A410-450up to 0.69N/A[10][11]
2,5-disubstituted (4a)N/A397-403N/AChloroform, Ethanol, Acetonitrile, DMSO[8]
1,2,4-Oxadiazole: An Emerging Player

While less explored for their fluorescence compared to their 1,3,4-counterparts, 1,2,4-oxadiazoles are gaining attention as potential fluorophores.[14][15][16][17][18][19] The asymmetric nature of the 1,2,4-oxadiazole ring can lead to interesting photophysical properties, including the potential for creating λ-shaped fluorescent liquid crystals.[14]

Key Fluorescent Properties of 1,2,4-Oxadiazole Derivatives:

  • Bright Fluorescence: Certain 1,2,4-oxadiazole derivatives, particularly those with a λ-shaped molecular structure, have been shown to exhibit bright turquoise fluorescence.[14]

  • Solvent-Dependent Emission: Similar to 1,3,4-oxadiazoles, the emission of 1,2,4-oxadiazole derivatives can be influenced by the solvent environment, with hypsochromic (blue) shifts often observed in non-polar solvents.[14]

  • Photoisomerization: Some 3-amino-5-aryl-1,2,4-oxadiazoles have been observed to undergo photoisomerization to the corresponding 1,3,4-oxadiazoles upon irradiation with UV light, a phenomenon that could be harnessed for photoswitching applications.[16]

Derivative TypeEmission ColorSolvent EffectKey FeatureReference
λ-shaped Tris(oxadiazolyl)benzenesTurquoiseHypsochromic shift in non-polar solventsLiquid crystalline properties[14]
3-Amino-5-arylN/AN/APhotoisomerization to 1,3,4-isomers[16]
1,2,5-Oxadiazole (Furazan): Unique Photophysical Characteristics

The 1,2,5-oxadiazole, or furazan, ring system also serves as a building block for fluorescent molecules, particularly in the development of probes for near-infrared (NIR) imaging.[20][21] The electronic properties of the furazan ring, when incorporated into larger conjugated systems, can lead to long-wavelength emission.

Key Fluorescent Properties of 1,2,5-Oxadiazole Derivatives:

  • Long-Wavelength Emission: 7-Nitrobenzo[c][1][7][22]oxadiazole (NBD) derivatives are well-known fluorophores with emission maxima around 530 nm.[23][24]

  • NIR-II Imaging Probes: More complex structures incorporating benzo-bis(1,2,5-thiadiazole) have been developed as fluorophores for in vivo NIR-II imaging, with emission maxima extending to 1100 nm.[25]

  • Environmental Sensitivity: The fluorescence intensity and quantum yield of some furazan derivatives are sensitive to solvent polarity, with a decrease in quantum yield observed in more polar solvents.[23]

Derivative TypeEmission Max (nm)Quantum Yield (Φ)ApplicationReference
7-Nitrobenzo[c][1][7][22]oxadiazole~530Varies with solventFluorogenic reagents[23][24]
Benzo-bis(1,2,5-thiadiazole)~1100N/AIn vivo NIR-II imaging[25]

Experimental Protocols for Characterizing Fluorescent Properties

Accurate and reproducible characterization of fluorescent properties is crucial for comparative analysis. Below are standard protocols for synthesis and fluorescence measurements.

Synthesis of Oxadiazole Derivatives

The synthesis of fluorescent oxadiazole derivatives often involves a cyclization reaction.

General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles: [4]

  • Esterification: Convert a substituted aromatic acid to its corresponding ethyl ester via Fischer esterification.

  • Hydrazide Formation: React the ethyl ester with hydrazine hydrate in ethanol to form the corresponding acid hydrazide.

  • Cyclodehydration: React the acid hydrazide with another carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.

Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles: [26]

  • Amidoxime Formation: Prepare an amidoxime from a corresponding nitrile.

  • Cyclization: React the amidoxime with a nitrile in the presence of a catalyst such as PTSA-ZnCl₂ to form the 3,5-disubstituted-1,2,4-oxadiazole.

Synthesis of 1,2,5-Oxadiazole (Furazan) Derivatives: [20]

  • Dioxime Formation: Prepare a 1,2-dioxime from a 1,2-diketone.

  • Cyclic Dehydration: Carefully heat the dioxime, for instance, with succinic anhydride, to induce cyclization and form the furazan ring.

Synthesis_Workflows cluster_134 1,3,4-Oxadiazole Synthesis cluster_124 1,2,4-Oxadiazole Synthesis cluster_125 1,2,5-Oxadiazole (Furazan) Synthesis A1 Aromatic Acid B1 Esterification A1->B1 C1 Ethyl Ester B1->C1 D1 Hydrazine Hydrate C1->D1 E1 Acid Hydrazide D1->E1 F1 Carboxylic Acid/Acid Chloride + POCl3 E1->F1 G1 2,5-Disubstituted-1,3,4-Oxadiazole F1->G1 A2 Nitrile B2 Amidoxime Formation A2->B2 C2 Amidoxime B2->C2 D2 Nitrile + Catalyst C2->D2 E2 3,5-Disubstituted-1,2,4-Oxadiazole D2->E2 A3 1,2-Diketone B3 Dioxime Formation A3->B3 C3 1,2-Dioxime B3->C3 D3 Cyclic Dehydration C3->D3 E3 1,2,5-Oxadiazole Derivative D3->E3

Caption: General synthetic workflows for the three stable oxadiazole isomers.

Fluorescence Spectroscopy

The following protocol outlines the steps for acquiring fluorescence emission and excitation spectra.[22][27][28][29][30]

Instrumentation:

  • A fluorescence spectrophotometer equipped with a Xenon flash lamp or laser as the excitation source, excitation and emission monochromators, a sample holder (typically a 1 cm path length quartz cuvette), and a photomultiplier tube (PMT) detector.[22][30]

Procedure:

  • Sample Preparation: Dissolve the oxadiazole derivative in a suitable spectroscopic grade solvent to prepare a dilute solution (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the wavelength of maximum absorption (λ_ex).

    • Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a point where the fluorescence intensity returns to baseline.

    • Record the fluorescence intensity as a function of emission wavelength.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_em).

    • Scan the excitation monochromator over a range of wavelengths.

    • Record the fluorescence intensity at the fixed emission wavelength as a function of the excitation wavelength. The resulting spectrum should ideally match the absorption spectrum of the compound.

Fluorescence_Spectroscopy_Workflow A Prepare Dilute Sample Solution B Place Sample in Spectrofluorometer A->B C Set Excitation Wavelength (λex) B->C F Set Emission Wavelength (λem) B->F D Scan Emission Monochromator C->D E Record Emission Spectrum (Intensity vs. λem) D->E G Scan Excitation Monochromator F->G H Record Excitation Spectrum (Intensity vs. λex) G->H

Caption: Experimental workflow for acquiring fluorescence emission and excitation spectra.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[31][32]

Procedure:

  • Select a Standard: Choose a quantum yield standard with a known quantum yield (Φ_R) and absorption/emission properties similar to the sample (Φ_S). Quinine sulfate in 0.1 M H₂SO₄ (Φ_R = 0.54) is a common standard for the blue-violet region.

  • Measure Absorbance: Measure the absorbance of both the sample and the standard solution at the same excitation wavelength. Prepare a series of dilutions for both to ensure the absorbance is in the linear range (typically < 0.1).

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curves for both the sample (I_S) and the standard (I_R).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample:

    Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

    Where:

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.

Conclusion

While 1,3,4-oxadiazole derivatives are the most established class of fluorescent oxadiazoles, both 1,2,4- and 1,2,5-isomers present unique and valuable photophysical properties. The choice of isomer for a particular application will depend on the desired emission wavelength, quantum yield, and environmental sensitivity. The synthetic versatility of oxadiazole chemistry allows for fine-tuning of these properties through judicious selection of substituents. This guide provides a foundation for researchers to explore the rich fluorescence landscape of oxadiazole isomers and to apply standardized protocols for their characterization, ultimately accelerating their application in drug discovery and materials science.

References

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  • 7-NITROBENZO[c][1][7][22]OXADIAZOLE (NITROBENZOFURAZAN) DERIVATIVES WITH A SULFIDE GROUP AT THE 4-POSITION. SYNTHESIS AND PHYSIC. Available at:

  • 7-nitrobenzo[c][1][7][22]oxadiazole (nitrobenzofurazan) derivatives with a sulfide group at the 4-position. Synthesis and physical properties. ResearchGate. Available at:

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers and scientists, our work with novel chemical entities like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol (CAS No. 18233-24-4) necessitates the highest standards of safety, extending from initial handling to final disposal. While comprehensive, peer-reviewed safety data for this specific compound is not widely available, its chemical structure provides critical insights. The presence of a phenol group and a 1,3,4-oxadiazole moiety requires us to adopt a conservative and rigorous disposal strategy. Phenolic compounds are known for their potential toxicity and corrosivity, while oxadiazole derivatives can exhibit a range of biological activities and may cause irritation.[1][2][3][4]

This guide provides a robust, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined are synthesized from established best practices for handling hazardous laboratory chemicals and are grounded in the known characteristics of its constituent chemical classes.[2][5] The core principle is to treat this compound and all associated waste streams as hazardous, ensuring the protection of laboratory personnel and the environment.[6][7]

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal activities, a thorough risk assessment is paramount. Based on its structure, this compound should be presumed to be an irritant to the skin, eyes, and respiratory system, potentially toxic if ingested or absorbed, and hazardous to the environment.[8][9][10] Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles or a full-face shield.[5]Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation or damage.[4][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[5]Phenolic compounds can penetrate standard latex gloves.[1] Nitrile or other resistant materials are essential to prevent skin contact and potential systemic absorption. Gloves must be inspected before use and disposed of after handling.[8]
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron may be used for added protection.[5]Provides a critical barrier to protect skin from spills and contamination.
Respiratory Protection All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[2][5]The compound may be an irritant to the respiratory tract.[4][10] Working in a fume hood is the primary engineering control to prevent inhalation of dust or vapors.

Section 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management.[5] Under no circumstances should waste containing this compound be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. The fundamental rule is: every material that has come into contact with this compound is now hazardous waste.

The Four Primary Waste Streams:

  • Solid Waste: Includes unused or expired pure compound, contaminated weigh paper, and absorbent materials from spill cleanups.

  • Liquid Waste (Non-halogenated Organic Solvent): Solutions of the compound dissolved in organic solvents such as acetone, ethanol, or ethyl acetate.

  • Liquid Waste (Aqueous): Aqueous solutions containing the compound. Note: Due to the compound's properties, disposal via the sanitary sewer is strictly prohibited.[3][11]

  • Contaminated Labware & PPE: Disposable items like gloves, pipette tips, and vials. Non-disposable glassware must be decontaminated.

The following workflow provides a logical pathway for segregating waste at the point of generation.

WasteSegregation cluster_types Identify Waste Type cluster_containers Select Appropriate Labeled Waste Container start Waste Generation (Contains this compound) solid Pure Solid or Contaminated Solid Material start->solid liquid Solution or Rinsate start->liquid labware Contaminated Gloves, Pipette Tips, Vials start->labware solid_waste Solid Hazardous Waste (Wide-mouth, sealed container) solid->solid_waste organic_waste Liquid Hazardous Waste (Non-Halogenated Organic) (Solvent-safe bottle) liquid->organic_waste Is solvent organic? aqueous_waste Liquid Hazardous Waste (Aqueous) (HDPE or Glass bottle) liquid->aqueous_waste Is solvent a non-reactive aqueous buffer? labware->solid_waste

Caption: Waste segregation decision workflow.

Section 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance.

Protocol 1: Collection of Solid Waste
  • Preparation: In a chemical fume hood, designate a clearly labeled hazardous waste container for "Solid this compound Waste". Use a wide-mouth container for ease of use.

  • Transfer: Carefully transfer the solid chemical waste into the designated container using a dedicated spatula or scoop.

  • Contaminated Materials: Place any contaminated disposable materials (e.g., weigh boats, contaminated gloves) into the same solid waste container.

  • Sealing: Securely close the container lid immediately after adding waste.[6] Containers must remain closed except when actively adding waste.[12]

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).[12][13]

Protocol 2: Collection of Liquid Waste
  • Preparation: Designate separate, clearly labeled hazardous waste containers for "Organic" and "Aqueous" waste containing this compound. Ensure containers are chemically compatible with the waste.[14] For instance, do not store acidic solutions in metal containers.[12][14]

  • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel.

  • Headspace: Do not fill containers beyond 80-90% capacity to allow for vapor expansion and prevent spills.[12][14]

  • Sealing & Storage: Securely cap the container and place it in secondary containment within a designated SAA.

Protocol 3: Decontamination of Empty Containers & Glassware

Empty containers that once held the pure compound are still considered hazardous waste and must be properly decontaminated before disposal.[6][15]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any chemical residue.[6][15]

  • Collect Rinsate: Crucially, collect all three portions of the solvent rinsate and dispose of it as liquid hazardous waste in the appropriate (Organic) stream.[6] This is a critical step to prevent environmental contamination.

  • Deface Label: After the triple rinse and air drying (in a fume hood), completely remove or deface the original manufacturer's label.[15]

  • Final Disposal: The decontaminated container may now be disposed of in the regular laboratory glass or plastic recycling, according to your institution's policies.[15]

Section 4: Spill Management

Accidental spills require immediate and correct action. This procedure is for small, manageable spills and should only be performed by trained personnel.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Wear the full complement of PPE as described in Table 1.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][11] Do not use combustible materials like paper towels or sawdust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as solid hazardous waste.[2]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Section 5: The Final Disposal Pathway

The ultimate destination of all generated hazardous waste is managed through a regulated and documented process.

DisposalLifecycle lab 1. Waste Generation in Laboratory saa 2. Segregation & Storage in Satellite Accumulation Area (SAA) lab->saa At or near point of generation ehs 3. EHS Department Waste Pickup Request saa->ehs When container is full or storage time limit reached facility 4. Licensed Hazardous Waste Disposal Facility (e.g., Incineration) ehs->facility Manifested Transport

Caption: Overall hazardous waste disposal lifecycle.

  • Satellite Accumulation Area (SAA): All properly sealed and labeled waste containers must be stored in a designated SAA.[13][16] This area must be at or near the point of generation and under the control of laboratory personnel.[13][17] SAAs must be inspected weekly for leaks or container degradation.[12]

  • EHS Coordination: Once a waste container is full or has reached its storage time limit (typically 6-12 months in an SAA, but institutional policies vary), contact your EHS department to schedule a pickup.[16][17][18]

  • Final Disposition: The EHS department will transport the waste to a licensed hazardous waste disposal facility. For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration, which ensures complete destruction of the hazardous material.[11][13]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Empty Chemical Containers. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • BenchChem. (n.d.). Safe Disposal of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals.
  • Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 2-Phenylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, January). Phenol. Retrieved from [Link]

  • Sciencelab.com. (n.d.). 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole MSDS.
  • Occupational Safety and Health Administration. (n.d.). PHENOL. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). PHENOL HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • BenchChem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97%. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,4-Oxadiazole. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.